molecular formula C10H13ClN2O B1315545 N-(6-Chloropyridin-2-yl)pivalamide CAS No. 86847-84-9

N-(6-Chloropyridin-2-yl)pivalamide

Katalognummer: B1315545
CAS-Nummer: 86847-84-9
Molekulargewicht: 212.67 g/mol
InChI-Schlüssel: YPWKLBCTOUEZKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-Chloro-pyridin-2-yl)-2,2-dimethyl-propionamide>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(6-chloropyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWKLBCTOUEZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40522670
Record name N-(6-Chloropyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86847-84-9
Record name N-(6-Chloropyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(6-Chloropyridin-2-yl)pivalamide synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-(6-Chloropyridin-2-yl)pivalamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a valuable intermediate in pharmaceutical and agrochemical research. The document outlines the primary synthetic route, which involves the acylation of 2-amino-6-chloropyridine with pivaloyl chloride. Detailed mechanistic insights, a step-by-step experimental protocol, and a discussion of the underlying chemical principles are presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a robust framework for the preparation and understanding of this key compound.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and process research. Its structure, featuring a chlorinated pyridine ring and a pivalamide moiety, serves as a versatile scaffold for the development of novel bioactive molecules. The synthesis of this compound is a critical step in the exploration of its potential applications. This guide details a reliable and efficient pathway for its preparation, grounded in fundamental principles of organic chemistry.

The core of the synthesis revolves around the formation of an amide bond between 2-amino-6-chloropyridine and pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution, a cornerstone of organic synthesis. The strategic choice of starting materials, reagents, and reaction conditions is paramount to achieving high yield and purity of the final product.

Retrosynthetic Analysis and Synthesis Pathway

A retrosynthetic analysis of the target molecule, this compound, reveals a straightforward disconnection at the amide bond. This suggests that the most logical synthetic approach is the direct acylation of 2-amino-6-chloropyridine with a suitable pivaloylating agent, such as pivaloyl chloride.

G This compound This compound Amide Disconnection Amide Disconnection This compound->Amide Disconnection 2-Amino-6-chloropyridine 2-Amino-6-chloropyridine Amide Disconnection->2-Amino-6-chloropyridine Pivaloyl Chloride Pivaloyl Chloride Amide Disconnection->Pivaloyl Chloride G start 2-Amino-6-chloropyridine product This compound start->product reagent Pivaloyl Chloride reagent->product conditions Base (e.g., Pyridine or Triethylamine) Anhydrous Solvent (e.g., DCM or THF) conditions->product G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up & Purification A Dissolve 2-amino-6-chloropyridine in anhydrous DCM B Add base (Pyridine/TEA) A->B C Cool to 0 °C B->C D Add pivaloyl chloride dropwise C->D E Warm to RT and stir for 2-4h D->E F Quench with water E->F G Extract with DCM F->G H Wash with NaHCO3, H2O, Brine G->H I Dry and concentrate H->I J Purify (Recrystallization/Chromatography) I->J

An In-depth Technical Guide to N-(6-Chloropyridin-2-yl)pivalamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Chloropyridine Scaffold

N-(6-Chloropyridin-2-yl)pivalamide, identified by its Chemical Abstracts Service (CAS) number 86847-84-9 , is a substituted pyridine derivative that has garnered significant interest within the medicinal chemistry community. The chloropyridine motif is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents due to its ability to serve as a versatile scaffold for molecular elaboration. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust synthesis protocol, and its emerging applications as a key building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing factors from synthetic route optimization to pharmacokinetic profiles. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 86847-84-9[1]
Molecular Formula C₁₀H₁₃ClN₂O[1]
Molecular Weight 212.68 g/mol [1]
Appearance Solid (form)[2]
Purity Typically >95%[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the acylation of 2-amino-6-chloropyridine with pivaloyl chloride. This reaction is a standard nucleophilic acyl substitution where the amino group of the pyridine ring attacks the electrophilic carbonyl carbon of the acid chloride.

Starting Materials:
  • 2-Amino-6-chloropyridine (CAS: 45644-21-1)[3]

  • Pivaloyl chloride

  • Anhydrous pyridine or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

Experimental Protocol:
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-chloropyridine (1 equivalent) in anhydrous dichloromethane.

  • Base Addition: Add anhydrous pyridine (1.1 equivalents) to the solution. The pyridine acts as a base to neutralize the hydrochloric acid byproduct of the reaction, preventing the protonation of the starting amine.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Causality in Experimental Choices:
  • Inert Atmosphere: Prevents side reactions with atmospheric moisture, which could hydrolyze the pivaloyl chloride.

  • Anhydrous Conditions: Water would react with the acid chloride, reducing the yield of the desired product.

  • Non-nucleophilic Base: Pyridine is used as it is a weak nucleophile and is less likely to compete with the aminopyridine in reacting with the pivaloyl chloride. Stronger, more nucleophilic bases could lead to unwanted side products.

  • Controlled Addition at 0 °C: The acylation reaction is exothermic. Cooling the reaction mixture and adding the acylating agent slowly prevents a rapid temperature increase that could lead to side reactions and degradation of the product.

SynthesisWorkflow reagents 2-Amino-6-chloropyridine Pivaloyl Chloride Pyridine DCM reaction Acylation Reaction (0°C to RT) reagents->reaction 1. workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) reaction->workup 2. purification Purification (Chromatography/Recrystallization) workup->purification 3. product This compound purification->product 4.

Synthesis Workflow for this compound.

Applications in Drug Development: A Versatile Intermediate

The this compound scaffold is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. The presence of the chloro- and pivalamide-protected amino groups allows for selective chemical modifications at different positions of the pyridine ring.

Role as a Scaffold in Kinase Inhibitor Synthesis:

The pyridine core is a well-established scaffold in the design of kinase inhibitors. The nitrogen atom of the pyridine ring can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases. This compound can serve as a starting point for the synthesis of kinase inhibitors through cross-coupling reactions at the 6-position, followed by deprotection of the pivalamide group to reveal the amine for further functionalization.

KinaseInhibitorScaffold start This compound coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) at C6-Cl start->coupling intermediate Functionalized Pyridine Intermediate coupling->intermediate deprotection Pivalamide Deprotection (Hydrolysis) intermediate->deprotection amine Free Amino Group at C2 deprotection->amine functionalization Further Functionalization amine->functionalization kinase_inhibitor Kinase Inhibitor Candidate functionalization->kinase_inhibitor

General synthetic strategy for kinase inhibitors.

Conclusion

This compound is a valuable chemical entity for researchers and scientists in the field of drug development. Its well-defined physicochemical properties and straightforward synthesis make it an accessible and versatile starting material. The strategic positioning of its functional groups allows for a wide range of chemical transformations, positioning it as a key intermediate in the synthesis of novel therapeutic agents, particularly in the ever-expanding landscape of kinase inhibitor research. As the quest for more selective and potent drugs continues, the utility of such well-characterized building blocks will undoubtedly remain paramount.

References

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-(6-Chloropyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(6-Chloropyridin-2-yl)pivalamide represents a novel chemical entity with potential biological activity, suggested by its core structural motifs—a chloropyridine ring and a pivalamide group—which are present in numerous bioactive compounds. As of the date of this publication, the mechanism of action for this specific molecule remains uncharacterized in publicly available literature. This guide, therefore, serves as a comprehensive research framework for drug development professionals, researchers, and scientists. It outlines a systematic, multi-phase experimental strategy designed to thoroughly investigate and ultimately define the mechanism of action of this compound. Our approach integrates computational prediction, high-throughput screening, target validation, and pathway analysis to build a robust and validated model of the compound's biological function.

Introduction: The Scientific Imperative

The discovery of novel bioactive molecules is the cornerstone of therapeutic innovation. This compound is a compound of interest due to its structural similarity to classes of molecules with established biological activities, including but not limited to kinase inhibitors and modulators of protein-protein interactions. The 6-chloropyridine moiety is a common feature in pharmacologically active compounds, valued for its ability to form key interactions with biological targets. The pivalamide group, with its bulky tert-butyl substituent, can confer metabolic stability and specific steric interactions.

The absence of published data on this compound necessitates a foundational research plan. This document provides the strategic and tactical framework for such an investigation. It is designed not as a static protocol, but as a dynamic guide, where the results of each phase inform the experimental choices of the next. Our core objective is to move from a compound of unknown function to a well-characterized molecule with a defined biological target and mechanism of action.

Phase I: Structural Analysis and In Silico Target Prediction

The initial phase of our investigation leverages computational tools to generate a preliminary, data-driven hypothesis regarding the potential biological targets of this compound. This in silico approach is cost-effective and rapidly narrows the field of potential targets for subsequent wet-lab validation.

Structural and Physicochemical Profiling

A thorough understanding of the molecule's properties is essential.

PropertyPredicted ValueSignificance
Molecular Formula C₁₁H₁₅ClN₂ODefines elemental composition.
Molecular Weight 226.70 g/mol Influences diffusion and membrane permeability.
logP (Octanol/Water) ~2.5 - 3.0Predicts lipophilicity and membrane permeability.
Topological Polar Surface Area ~41 ŲInfluences cell penetration and oral bioavailability.
Hydrogen Bond Donors 1Potential for specific interactions with target proteins.
Hydrogen Bond Acceptors 2Potential for specific interactions with target proteins.

These values are estimations based on standard computational algorithms and require experimental verification.

Target Prediction via Similarity and Docking

We will employ a two-pronged computational strategy:

  • Ligand-Based Similarity Searching: The structure of this compound will be used as a query against databases such as ChEMBL and PubChem. This will identify known bioactive molecules with high structural similarity, and by extension, their known targets. These targets will form our initial list of candidates.

  • Structure-Based Virtual Screening: Where crystal structures are available, we will perform molecular docking studies of this compound against a panel of potential protein targets identified from the similarity search. The docking scores and binding poses will provide insights into the potential binding affinity and interaction modes, further prioritizing targets for experimental validation.

Phase II: Experimental Workflow for Target Identification and Validation

This phase transitions from computational prediction to empirical testing. The workflow is designed to first identify a biological target and then rigorously validate the interaction.

G cluster_0 Phase I: In Silico Prediction cluster_1 Phase II: Target Identification cluster_2 Phase III: Target Validation cluster_3 Phase IV: Pathway & Mechanism Elucidation a Structural Analysis of This compound b Similarity Search (e.g., ChEMBL, PubChem) a->b c Molecular Docking (Virtual Screening) a->c d Broad Panel Kinase Screen (e.g., 400+ Kinases) c->d Hypothesis Generation e Phenotypic Screening (Cell Viability, Proliferation) c->e Hypothesis Generation g Biophysical Assays (SPR, ITC) d->g Putative Target(s) e->g Putative Target(s) f Affinity Proteomics (e.g., Chemical Proteomics) f->g Putative Target(s) h Cellular Target Engagement (CETSA) g->h Confirmed Binding i Downstream Signaling Analysis (Western Blot, Phospho-Arrays) h->i Validated Cellular Target k Final MOA Model i->k Data Integration j Gene Expression Profiling (RNA-Seq) j->k Data Integration

Figure 1: Proposed workflow for MOA elucidation.
High-Throughput Screening for Target Identification

A broad, unbiased screening approach is critical to identify the primary biological target.

  • Kinase Panel Screening: Given the prevalence of the chloropyridine scaffold in kinase inhibitors, a primary screen against a large panel of human kinases (e.g., the 468-kinase panel at Eurofins) is a logical first step. The compound will be screened at a single high concentration (e.g., 10 µM) to identify initial hits.

  • Phenotypic Screening: The compound will be tested against a panel of diverse cancer cell lines (e.g., the NCI-60 panel) to identify any cytotoxic or anti-proliferative effects. This can provide clues about the pathways being affected.

Protocol: ATP-Competitive Kinase Inhibition Assay

This protocol describes a typical assay format for measuring the inhibition of a putative kinase target.

  • Objective: To determine the IC₅₀ value of this compound against a specific kinase.

  • Materials:

    • Recombinant human kinase.

    • Kinase-specific peptide substrate.

    • ATP (at the Kₘ concentration for the kinase).

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Kinase assay buffer.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • 384-well white assay plates.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, then dilute into the assay buffer. A typical final concentration range would be 100 µM to 1 nM.

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 10 µL of a solution containing the kinase and peptide substrate to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the light output via a luciferase reaction.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Phase III: Target Validation and Pathway Analysis

Once a primary target is identified and confirmed, the focus shifts to validating its engagement in a cellular context and mapping the downstream consequences.

Biophysical Confirmation of Direct Binding

It is crucial to demonstrate that the compound physically interacts with its putative target.

  • Surface Plasmon Resonance (SPR): This technique will be used to measure the binding kinetics (kₐ, kₔ) and affinity (Kₔ) of the compound to the purified target protein.

  • Isothermal Titration Calorimetry (ITC): ITC provides thermodynamic data on the binding interaction, confirming a true binding event and its stoichiometry.

Cellular Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that the compound binds to its target inside intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Mapping the Downstream Signaling Pathway

If the validated target is a kinase, we will investigate its known signaling pathways.

G a Growth Factor b Receptor Tyrosine Kinase (RTK) a->b c Putative Target Kinase (e.g., MEK1) b->c d Downstream Kinase (e.g., ERK1/2) c->d e Transcription Factors (e.g., c-Fos, c-Jun) d->e f Gene Expression e->f g Cell Proliferation, Survival f->g h This compound h->c

Figure 2: Hypothetical signaling pathway inhibited by the compound.
  • Western Blotting: Cells will be treated with this compound, and lysates will be probed with antibodies against the phosphorylated (active) forms of downstream substrates of the target kinase. A reduction in phosphorylation would confirm the on-target effect of the compound.

  • RNA-Seq: To gain a global view of the compound's effects, RNA sequencing will be performed on treated and untreated cells. This will reveal changes in gene expression profiles, providing a comprehensive signature of the compound's activity and potentially uncovering unexpected off-target effects.

Conclusion and Forward Look

This technical guide outlines a rigorous, phase-gated approach to elucidate the mechanism of action of the novel compound this compound. By systematically progressing from in silico prediction to high-throughput screening, target validation, and pathway analysis, this framework provides a clear path to defining its biological function. The successful execution of this plan will not only characterize a new chemical entity but also potentially uncover a novel therapeutic agent. The key to this endeavor is the iterative application of these techniques, allowing the data to guide the science.

Spectroscopic Characterization of N-(6-Chloropyridin-2-yl)pivalamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-(6-Chloropyridin-2-yl)pivalamide. In the absence of publicly available experimental spectra, this document presents high-quality predicted spectroscopic data for ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Each section includes a detailed interpretation of the predicted spectra, elucidating the correlation between the spectral features and the molecular structure. Furthermore, this guide offers detailed, field-proven experimental protocols for acquiring and analyzing the spectroscopic data, intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development. The integration of theoretical predictions with practical methodologies aims to provide a robust framework for the unequivocal identification and characterization of this compound.

Introduction

This compound, with the CAS number 86847-84-9, is a chemical compound of interest in various fields of chemical research, potentially including agrochemicals and pharmaceuticals, given the prevalence of the chloropyridine moiety in bioactive molecules[1][2]. The structural elucidation and purity assessment of such compounds are paramount for their development and application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of organic molecules.

This guide is structured to provide a deep dive into the spectroscopic signature of this compound. By presenting and interpreting predicted spectroscopic data, we aim to offer a valuable reference for scientists working with this compound, enabling them to anticipate spectral features and validate their experimental findings.

Molecular Structure and Key Features

The molecular structure of this compound consists of a 6-chloropyridin-2-amine backbone acylated with a pivaloyl group. This structure presents several key features that are expected to be discernible in its spectroscopic data:

  • Aromatic Pyridine Ring: A substituted pyridine ring with three distinct protons.

  • Amide Linkage: An amide functional group (-C(=O)NH-) connecting the pyridine ring and the pivaloyl group.

  • Tert-Butyl Group: A bulky tert-butyl group characterized by nine equivalent protons.

  • Chloro Substituent: A chlorine atom on the pyridine ring, which will influence the electronic environment and fragmentation patterns in mass spectrometry.

The following diagram illustrates the molecular structure and atom numbering scheme used for the interpretation of the spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the tert-butyl protons.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~8.2Singlet1HNH (Amide)
~7.8Triplet1HH4 (Pyridine)
~7.7Doublet1HH3 (Pyridine)
~7.0Doublet1HH5 (Pyridine)
~1.3Singlet9HC(CH ₃)₃

Interpretation:

  • The amide proton (NH) is expected to appear as a broad singlet at a downfield chemical shift (~8.2 ppm) due to its attachment to the electron-withdrawing carbonyl group and the aromatic ring.

  • The aromatic protons on the pyridine ring will exhibit a characteristic splitting pattern. The H4 proton, situated between two other protons, is predicted to be a triplet around 7.8 ppm. The H3 and H5 protons will likely appear as doublets, with their exact chemical shifts influenced by the electron-withdrawing effect of the chlorine atom and the amide group.

  • The nine protons of the tert-butyl group are chemically equivalent and are expected to produce a sharp singlet at a significantly upfield position (~1.3 ppm) due to the shielding effect of the sp³-hybridized carbon.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

Predicted Chemical Shift (ppm) Assignment
~177C =O (Amide)
~151C 2 (Pyridine)
~150C 6 (Pyridine)
~140C 4 (Pyridine)
~118C 5 (Pyridine)
~110C 3 (Pyridine)
~40C (CH₃)₃
~27C(C H₃)₃

Interpretation:

  • The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal (~177 ppm) due to the strong deshielding effect of the double-bonded oxygen.

  • The aromatic carbons of the pyridine ring will appear in the range of 110-151 ppm. The carbons directly attached to the nitrogen (C2 and C6) and the chlorine (C6) will be the most downfield.

  • The quaternary carbon of the tert-butyl group is predicted to resonate around 40 ppm, while the methyl carbons will appear further upfield at approximately 27 ppm.

Experimental Protocol for NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~10-20 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into a 400 MHz (or higher) NMR spectrometer prep3->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra at room temperature acq2->acq3 proc1 Apply Fourier transform acq3->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Calibrate chemical shifts (e.g., to residual solvent peak) proc2->proc3 proc4 Integrate ¹H NMR signals proc3->proc4

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data
Predicted Wavenumber (cm⁻¹) Intensity Assignment
~3300MediumN-H Stretch (Amide)
~2970StrongC-H Stretch (sp³, tert-butyl)
~1680StrongC=O Stretch (Amide I)
~1580, 1470MediumC=C/C=N Stretch (Pyridine ring)
~1520MediumN-H Bend (Amide II)
~1100MediumC-Cl Stretch

Interpretation:

  • A medium intensity band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the amide group.

  • Strong absorptions around 2970 cm⁻¹ are expected for the C-H stretching of the tert-butyl group.

  • A very strong absorption band around 1680 cm⁻¹ is indicative of the C=O stretching vibration (Amide I band).

  • The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1470-1580 cm⁻¹ region.

  • The N-H bending vibration (Amide II band) is predicted to be around 1520 cm⁻¹ .

  • The C-Cl stretching vibration should be observable in the fingerprint region, around 1100 cm⁻¹ .

Experimental Protocol for IR Spectroscopy

cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of solid This compound on the ATR crystal prep2 Apply pressure to ensure good contact prep1->prep2 acq1 Record a background spectrum prep2->acq1 acq2 Record the sample spectrum (e.g., 4000-400 cm⁻¹) acq1->acq2 proc1 Perform background subtraction acq2->proc1 proc2 Label significant peaks proc1->proc2

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₁₃ClN₂O. The expected monoisotopic mass is approximately 212.07 g/mol . Due to the presence of chlorine, the molecular ion peak will appear as a characteristic isotopic cluster with a ratio of approximately 3:1 for [M]⁺ and [M+2]⁺.

  • Key Fragmentation Pathways:

    • Loss of the tert-butyl group: A significant fragment ion would be expected from the cleavage of the bond between the carbonyl carbon and the tert-butyl group, resulting in an ion at m/z [M - 57]⁺.

    • McLafferty Rearrangement: While less common for pivalamides, a McLafferty-type rearrangement could lead to the loss of isobutylene (56 Da).

    • Cleavage of the amide bond: Fragmentation of the C-N amide bond can lead to ions corresponding to the pivaloyl cation (m/z 85) and the 6-chloropyridin-2-amine radical cation (m/z 128).

Experimental Protocol for Mass Spectrometry

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve a small amount of sample in a suitable solvent (e.g., methanol) prep2 Introduce the sample into the mass spectrometer (e.g., via direct infusion or LC-MS) prep1->prep2 acq1 Use a soft ionization technique (e.g., ESI or APCI) prep2->acq1 acq2 Acquire the mass spectrum in positive ion mode acq1->acq2 proc1 Identify the molecular ion peak and its isotopic pattern acq2->proc1 proc2 Analyze the fragmentation pattern to confirm the structure proc1->proc2

Caption: Workflow for mass spectrometry analysis.

Conclusion

This technical guide has provided a detailed theoretical framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with their interpretations, offer a comprehensive spectroscopic profile of the molecule. The inclusion of detailed experimental protocols aims to facilitate the acquisition of high-quality experimental data by researchers. By combining theoretical predictions with practical methodologies, this guide serves as a valuable resource for the synthesis, purification, and structural confirmation of this compound, thereby supporting its potential applications in scientific research and development.

References

Potential biological activity of N-(6-Chloropyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Investigating the Potential Biological Activity of N-(6-Chloropyridin-2-yl)pivalamide

Authored by: Gemini, Senior Application Scientist

Publication Date: January 4, 2026

Abstract

This compound is a distinct chemical entity featuring a chloropyridine scaffold N-acylated with a pivaloyl group. While this specific molecule is not extensively characterized in peer-reviewed literature, its structural components are prevalent in a multitude of pharmacologically active agents. The pyridine ring is the second most common nitrogen-containing heterocycle in FDA-approved drugs, prized for its versatile chemical properties.[1] Halogenation, specifically chlorination, can profoundly influence a molecule's pharmacokinetic profile and binding affinity. The sterically hindered tert-butyl group of the pivalamide moiety can confer metabolic stability and specific steric interactions within protein binding pockets.[2] This guide presents a comprehensive, structured, and technically robust framework for the systematic elucidation of the biological activity of this compound. Designed for researchers in drug discovery and medicinal chemistry, this document outlines a multi-tiered strategy, from initial in-silico predictions and broad-based screening to focused mechanism-of-action studies, ensuring a logical and scientifically rigorous investigation.

Rationale and Foundational Analysis

The core rationale for investigating this compound stems from the established biological relevance of its constituent parts. Chloropyridine derivatives are known to exhibit a wide array of biological effects, including antimicrobial, antiproliferative, and insecticidal activities.[1][3][4] For instance, the neonicotinoid insecticide Acetamiprid features a (6-chloropyridin-3-yl)methyl moiety and functions as a nicotinic acetylcholine receptor (nAChR) agonist.[5][6] The pivalamide group, while often used as a protecting group, is also integral to molecules with demonstrated enzyme inhibitory activity, where its bulky nature can enhance selectivity and stability.[2]

This confluence of structural motifs suggests several plausible biological hypotheses that warrant experimental validation. This guide provides the strategic and methodological framework to test these hypotheses efficiently.

Physicochemical Profile and Drug-Likeness Assessment

An initial in-silico assessment is a cost-effective first step to predict the compound's fundamental properties and potential as a drug candidate. These predictions, primarily based on Lipinski's Rule of Five, help anticipate its behavior in biological systems.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueCompliance with Lipinski's Rule of Five
Molecular FormulaC₁₀H₁₃ClN₂O[7]N/A
Molecular Weight212.68 g/mol [7]Yes (< 500 Da)
LogP (Octanol/Water Partition Coeff.)~2.7Yes (< 5)
Hydrogen Bond Donors1 (Amide N-H)Yes (≤ 5)
Hydrogen Bond Acceptors3 (Pyridine N, Carbonyl O)Yes (≤ 10)
Polar Surface Area (PSA)~41 ŲFavorable for cell permeability

Note: LogP and PSA values are estimations derived from standard computational algorithms.

In-Silico Target Prediction (Target Fishing)

Before committing to extensive wet-lab screening, computational "target fishing" can prioritize experimental efforts by identifying potential protein targets based on structural and chemical similarity to known ligands.

G cluster_0 In-Silico Target Prediction Workflow A Input Compound Structure (SMILES: O=C(NC1=NC=CC=C1Cl)C(C)(C)C) B Select Target Prediction Servers (e.g., SwissTargetPrediction, PharmMapper) A->B Submit Structure C Execute Similarity Search (2D & 3D Pharmacophore Models) B->C Run Analysis D Aggregate & Analyze Predicted Targets (Kinases, GPCRs, Ion Channels, etc.) C->D Collect Results E Prioritize Targets for Screening (Based on Score & Biological Plausibility) D->E Decision Making

Caption: Workflow for computational prediction of biological targets.

Tiered Experimental Validation Strategy

A tiered approach optimizes resource allocation by moving from broad, high-throughput screens to more specific, hypothesis-driven assays.

Tier 1: Broad-Spectrum Bioactivity Screening

The objective of this initial phase is to cast a wide net to detect any significant biological activity.

2.1.1. Antiproliferative and Cytotoxicity Screening

Expertise & Rationale: Pyridine derivatives are frequently investigated for anticancer properties.[1] A cytotoxicity screen across a diverse panel of human cancer cell lines is a fundamental first step. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control line (e.g., HEK293) into 96-well plates at 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Aspirate the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

2.1.2. Antimicrobial Activity Assessment

Expertise & Rationale: Halogenated pyridines have a documented history of antimicrobial activity.[3][4] A standard broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

  • Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate microbial growth broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add a standardized inoculum of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

2.1.3. Broad-Panel Kinase Inhibition Screen

Expertise & Rationale: The pyridine scaffold is a "privileged" structure in kinase inhibitor design. An outsourced broad-panel screen (e.g., against >400 kinases) is a highly efficient method to identify potential kinase targets.

Methodology: This is typically performed by a specialized Contract Research Organization (CRO).

  • Provide a high-concentration stock of the compound (e.g., 10 mM in DMSO).

  • The CRO will screen the compound at a fixed concentration (commonly 1 µM or 10 µM) against their kinase panel using a radiometric or luminescence-based assay.

  • Results are reported as percent inhibition relative to a control. A "hit" is typically defined as >50% inhibition.

Tier 2: Hit Confirmation and Mechanism of Action (MoA) Elucidation

Positive results from Tier 1 ("hits") must be rigorously validated and investigated further. The following workflow will use a hypothetical hit from a kinase screen as an illustrative example.

G cluster_1 Tier 2: Hit Validation & MoA Workflow A Primary Hit Identified (e.g., >70% inhibition of Kinase X at 10 µM) B IC₅₀ Determination (Dose-response biochemical assay) A->B C Orthogonal Assay Confirmation (e.g., binding assay if primary was activity-based) B->C D Cellular Target Engagement (e.g., CETSA or NanoBRET) C->D E Downstream Pathway Modulation (Western Blot for phospho-substrates) D->E F Cellular Phenotype Confirmation (e.g., Anti-proliferative assay in Kinase X-dependent cell line) E->F

Caption: A logical workflow for validating a primary screening hit.

Example MoA Study: Investigating a Putative EGFR Kinase Hit

If this compound inhibits the Epidermal Growth Factor Receptor (EGFR), the following steps are critical:

  • IC₅₀ Determination: Perform a 10-point dose-response curve in a biochemical EGFR kinase assay to determine a precise IC₅₀ value.

  • Cellular Target Engagement: Confirm that the compound binds to EGFR inside intact cells. The Cellular Thermal Shift Assay (CETSA) is an authoritative method for this, as it measures the thermal stabilization of a protein upon ligand binding.

  • Downstream Signaling Analysis: Treat an EGFR-dependent cancer cell line (e.g., A431) with the compound. Lyse the cells and perform a Western blot to probe for the phosphorylation status of key downstream nodes like AKT (p-AKT Ser473) and ERK (p-ERK Thr202/Tyr204). A true EGFR inhibitor should reduce this phosphorylation.

G cluster_2 Simplified EGFR Signaling Pathway cluster_3 RAS-MAPK Pathway cluster_4 PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Compound This compound Compound->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling cascade by a putative inhibitor.

Preliminary ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to ensure a compound has the potential to become a viable drug.

Table 2: Recommended In Vitro ADME and Toxicity Assays

AssayCore Question AnsweredRationale for Inclusion
PAMPA (Parallel Artificial Membrane Permeability Assay)Can it passively cross membranes?A rapid, cell-free assessment of passive diffusion, a key component of absorption.
Microsomal Stability How quickly is it metabolized by the liver?Uses liver microsomes to predict metabolic clearance, a primary determinant of drug half-life.
Plasma Protein Binding How much of the drug is free to act?Determines the fraction of compound bound to plasma proteins; only the unbound fraction is active.
CYP450 Inhibition Does it interfere with other drugs' metabolism?Screens against major Cytochrome P450 enzymes to flag potential for drug-drug interactions.
hERG Inhibition Does it have potential for cardiac toxicity?An early, critical safety screen to assess the risk of drug-induced cardiac arrhythmia.

Conclusion and Strategic Outlook

This technical guide provides a validated, multi-pronged strategy for the comprehensive evaluation of this compound. By integrating in-silico modeling with a tiered experimental approach, researchers can efficiently identify and validate potential biological activities. This framework is designed to be self-validating; for example, a confirmed kinase inhibitor from Tier 2 studies should demonstrate a corresponding anti-proliferative effect in a kinase-dependent cell line. The early integration of ADME/Tox profiling ensures that only candidates with promising drug-like properties advance, ultimately saving significant time and resources in the drug discovery pipeline. Successful execution of these studies will provide a robust data package to justify further lead optimization and preclinical development.

References

An In-depth Technical Guide to N-(6-Chloropyridin-2-yl)pivalamide: Synthesis, Properties, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-Chloropyridin-2-yl)pivalamide is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex heterocyclic molecules. While not a widely known compound in its own right, its significance lies in its role as a building block in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, covering its synthesis, chemical properties, and its application as a key intermediate in the patent literature. A detailed, step-by-step protocol for its synthesis is provided, along with a discussion of the synthesis of its precursors.

Introduction and Historical Context

This compound, with the CAS Registry Number 86847-84-9, is a white to light yellow crystalline solid. Its molecular structure features a pivalamide group attached to a 6-chloropyridin-2-amine core. The discovery and history of this compound are not marked by a singular breakthrough publication but are rather embedded in its utility as a synthetic intermediate. Its emergence in the scientific and patent literature is linked to the broader effort in medicinal chemistry to synthesize novel compounds with potential therapeutic applications.

The true significance of this compound can be understood through its incorporation into more complex molecular scaffolds. Notably, it has been cited as an intermediate in patents for the synthesis of compounds with potential applications in medicine, such as in the development of chemical compounds for therapeutic use[1]. This underscores its role as a critical component in the drug discovery and development pipeline.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 86847-84-9[2]
Molecular Formula C₁₀H₁₃ClN₂O[2]
Molecular Weight 212.68 g/mol [2]
Appearance White to light yellow solid
Purity Typically ≥95%[2]

Synthesis of this compound

The primary synthetic route to this compound involves the acylation of 2-Amino-6-chloropyridine with pivaloyl chloride. This reaction is a straightforward nucleophilic acyl substitution where the amino group of the pyridine attacks the electrophilic carbonyl carbon of the acyl chloride.

Overall Reaction Scheme

Synthesis cluster_reactants Reactants cluster_product Product 2-Amino-6-chloropyridine 2-Amino-6-chloropyridine Target_Compound This compound 2-Amino-6-chloropyridine->Target_Compound + Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Target_Compound:n Acylation

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Amino-6-chloropyridine

  • Pivaloyl chloride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other suitable base

  • Standard laboratory glassware and equipment for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-6-chloropyridine (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Acylating Agent: Slowly add pivaloyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed. Maintain the temperature with an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Synthesis of Precursors

A thorough understanding of the synthesis of the starting materials is crucial for a comprehensive guide.

Synthesis of 2-Amino-6-chloropyridine

2-Amino-6-chloropyridine is a key precursor. There are two primary methods for its synthesis:

Method 1: Reduction of 2-Chloro-6-nitropyridine

This is a conventional method that involves the reduction of the nitro group to an amino group.

Precursor1_Synth 2-Chloro-6-nitropyridine 2-Chloro-6-nitropyridine 2-Amino-6-chloropyridine 2-Amino-6-chloropyridine 2-Chloro-6-nitropyridine->2-Amino-6-chloropyridine Reduction (e.g., NaBH4)

Caption: Synthesis of 2-Amino-6-chloropyridine via reduction.

Method 2: Amination of 2,6-Dichloropyridine

This method involves a nucleophilic aromatic substitution reaction.

Precursor2_Synth 2,6-Dichloropyridine 2,6-Dichloropyridine 2-Amino-6-chloropyridine 2-Amino-6-chloropyridine 2,6-Dichloropyridine->2-Amino-6-chloropyridine Amination (Nucleophilic Amine Reagent)

Caption: Synthesis of 2-Amino-6-chloropyridine via amination.

Pivaloyl Chloride

Pivaloyl chloride, also known as trimethylacetyl chloride, is a commercially available acylating agent. It is a colorless to yellowish liquid with a pungent odor. Its high reactivity stems from the electron-withdrawing nature of the chlorine atom, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amines.

Application in Drug Discovery: An Intermediate in the Synthesis of Novel Therapeutics

The primary value of this compound lies in its role as a strategic intermediate in the synthesis of more complex molecules with potential therapeutic value. The pivaloyl group can serve as a protecting group for the amino functionality on the pyridine ring, allowing for selective reactions at other positions of the molecule.

A notable example of its application is found in patent US11325906B2, which describes the synthesis of novel chemical compounds. In the synthetic schemes outlined in this patent, this compound or its derivatives are utilized as building blocks to construct larger, more complex molecules that are investigated for their potential as antineoplastic agents[1].

The general workflow for its use as an intermediate can be visualized as follows:

Workflow A Synthesis of This compound B Further Functionalization/ Coupling Reactions A->B C Deprotection of Pivaloyl Group (if necessary) B->C D Final Bioactive Molecule C->D

Caption: General workflow for the use of this compound as a synthetic intermediate.

The chloro-substituent on the pyridine ring provides a reactive handle for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.

Conclusion

This compound is a key synthetic intermediate whose importance is defined by its role in the construction of more elaborate molecules, particularly in the field of drug discovery. While its own discovery may not be a landmark event, its application in the synthesis of potential therapeutic agents highlights its value to the scientific community. This guide has provided a comprehensive overview of its synthesis, properties, and a key application, offering a valuable resource for researchers and scientists in the field of organic and medicinal chemistry.

References

An In-Depth Technical Guide to N-(6-Chloropyridin-2-yl)pivalamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-Chloropyridin-2-yl)pivalamide is a halogenated pyridine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and spectral characterization, based on established chemical principles and data from analogous compounds. While specific biological activity data for this compound is limited in publicly accessible literature, this document explores its potential therapeutic applications by examining the well-documented activities of structurally related 2-aminopyridine derivatives. This guide also delves into crucial drug development considerations, including predicted ADME/Tox profiles and the metabolic fate of related aromatic amines. Detailed experimental protocols for the synthesis and characterization of this compound are provided to facilitate further research and evaluation of this compound as a potential building block for novel therapeutic agents.

Introduction: The Significance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its ability to act as a versatile building block has led to the development of drugs with a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy and as agents with antibacterial and anti-inflammatory properties.[2][3][4] The introduction of a chlorine atom at the 6-position and acylation of the 2-amino group, as seen in this compound, can significantly modulate the compound's physicochemical properties, metabolic stability, and target-binding affinity. The pivalamide group, with its sterically demanding tert-butyl moiety, is a valuable functional group in medicinal chemistry, known to influence molecular packing and serve as a protective group in organic synthesis.[5]

This guide aims to provide a detailed technical overview of this compound, offering a foundation for its further exploration in drug discovery and development.

Synthesis and Mechanism

The synthesis of this compound is a straightforward N-acylation reaction of the commercially available precursor, 2-amino-6-chloropyridine, with pivaloyl chloride.

Reaction Scheme

Caption: Synthetic route to this compound.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 2-amino-6-chloropyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. This is followed by the elimination of a chloride ion, which is scavenged by a base (e.g., pyridine or triethylamine) to form a hydrochloride salt. The presence of a base is crucial to neutralize the HCl generated, driving the reaction to completion.

Physicochemical and Spectral Properties

While experimental data for this compound is not extensively reported, its properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationSource/Basis
CAS Number 86847-84-9[6]
Molecular Formula C₁₀H₁₃ClN₂O[6]
Molecular Weight 212.68 g/mol [6]
Appearance Expected to be a solid at room temperature.General property of similar amides.
Solubility Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.General solubility of N-acylpyridine derivatives.
Melting Point Not reported.-
Predicted Spectral Data

Based on the analysis of similar N-acyl-2-aminopyridine derivatives, the following spectral characteristics are anticipated.[2][7]

  • ¹H NMR:

    • A singlet integrating to 9 protons in the upfield region (around 1.3 ppm) corresponding to the tert-butyl group of the pivalamide moiety.

    • Aromatic protons of the pyridine ring will appear as multiplets or doublets of doublets in the range of 7.0-8.5 ppm. The specific coupling patterns will depend on the electronic environment created by the chloro and pivalamido substituents.

    • A broad singlet for the amide N-H proton, typically in the downfield region (around 8-10 ppm), the exact shift being solvent-dependent.

  • ¹³C NMR:

    • A signal for the quaternary carbon of the tert-butyl group around 39-40 ppm.

    • Signals for the methyl carbons of the tert-butyl group around 27-28 ppm.

    • A carbonyl carbon signal from the amide group in the downfield region, typically around 175-180 ppm.

    • Aromatic carbon signals for the pyridine ring between 110-160 ppm.

  • Infrared (IR) Spectroscopy:

    • A characteristic N-H stretching vibration for the secondary amide around 3300-3400 cm⁻¹.

    • A strong C=O stretching vibration for the amide carbonyl group around 1670-1690 cm⁻¹.

    • C-N stretching vibrations in the region of 1200-1300 cm⁻¹.

    • C-Cl stretching vibrations, typically below 800 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z 212, with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

    • Common fragmentation patterns would include the loss of the tert-butyl group and cleavage of the amide bond.

Experimental Protocols

The following protocols are generalized procedures based on established methods for N-acylation of aminopyridines.[8][9][10]

Synthesis of this compound

Materials:

  • 2-Amino-6-chloropyridine

  • Pivaloyl chloride

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 2-amino-6-chloropyridine (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization Workflow

Characterization_Workflow start Purified this compound nmr NMR Spectroscopy (¹H, ¹³C, DEPT) start->nmr ms Mass Spectrometry (e.g., ESI-MS) start->ms ir Infrared (IR) Spectroscopy start->ir ea Elemental Analysis (CHN) start->ea structure Structural Confirmation nmr->structure ms->structure ir->structure ea->structure

Caption: A typical workflow for the structural characterization of the synthesized compound.

Potential Biological Activities and Therapeutic Applications

While no specific biological activities have been reported for this compound, the 2-aminopyridine scaffold is a key component in many pharmacologically active molecules. This suggests that the title compound could serve as a valuable intermediate or possess intrinsic biological activity.

  • Kinase Inhibition: 2-Aminopyridine derivatives are known to be potent inhibitors of various kinases, which are crucial targets in cancer therapy. For instance, derivatives of 2-aminopyridine have been developed as inhibitors of PI3Kδ and USP7.[2][3] The chlorine atom at the 6-position can engage in halogen bonding or occupy hydrophobic pockets in the active site of kinases, while the pivalamide group can provide steric bulk to enhance selectivity or binding affinity.

  • Antibacterial and Antifungal Activity: The pyridine ring is present in many natural and synthetic compounds with antimicrobial properties.[1] The lipophilicity introduced by the pivalamide and chloro substituents may enhance the ability of the molecule to penetrate microbial cell membranes.

  • Anti-inflammatory Activity: Certain aminopyridine derivatives have demonstrated anti-inflammatory effects.[11] The potential of this compound in this area warrants investigation.

Drug Development Considerations

For any compound to be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties must be evaluated.

In Silico ADME/Tox Prediction

Computational tools can provide initial insights into the drug-likeness of this compound.[12][13]

ADME/Tox ParameterPredicted OutcomeRationale
Lipophilicity (LogP) Moderately lipophilicThe presence of the chloro and tert-butyl groups increases lipophilicity.
Aqueous Solubility LowIncreased lipophilicity generally leads to lower aqueous solubility.
Intestinal Absorption Likely to be well-absorbedModerate lipophilicity is often correlated with good passive diffusion across the gut wall.
Blood-Brain Barrier (BBB) Penetration PossibleThe moderate molecular weight and lipophilicity may allow for BBB penetration.
Metabolic Stability Potentially stableThe pivalamide group can sterically hinder metabolic enzymes, potentially increasing the compound's half-life.
Toxicity Potential for hepatotoxicityAromatic amines can undergo metabolic activation to reactive intermediates that may cause liver toxicity.[14]
Metabolism of Aromatic Amines

Aromatic amines are known to undergo metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes, to form reactive arylnitrenium ions.[14][15] These reactive species can form adducts with DNA and other macromolecules, leading to toxicity and carcinogenicity. The metabolic fate of this compound would need to be thoroughly investigated in preclinical studies to assess its safety profile.

Conclusion

This compound is a readily synthesizable compound that holds promise as a versatile building block in drug discovery. Its structural features, namely the 2-amino-6-chloropyridine core and the N-pivaloyl group, suggest potential for a range of biological activities, particularly in the areas of kinase inhibition and antimicrobial effects. While direct biological data is currently lacking, this technical guide provides a solid foundation for future research by detailing its synthesis, predicted properties, and potential therapeutic avenues. Further investigation into its biological activity and a thorough evaluation of its ADME/Tox profile are warranted to fully elucidate the therapeutic potential of this and related compounds.

References

Unlocking Potential: A Technical Guide to the Emerging Research Applications of N-(6-Chloropyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Molecule of Latent Potential

N-(6-Chloropyridin-2-yl)pivalamide (CAS No. 86847-84-9) is a small molecule whose presence in the scientific literature is predominantly within patent filings, suggesting a significant, yet largely unpublished, role in industrial research and development.[1][2][3][4] This guide aims to synthesize the available information and, by examining its structural components, extrapolate potential and emerging research applications for this compound. By understanding the established bioactivities of its core moieties—the 2-amino-6-chloropyridine ring and the pivalamide group—we can illuminate a path forward for its investigation in academic and pharmaceutical research settings.

The 2-amino-6-chloropyridine scaffold is a well-established pharmacophore, serving as a foundational element in the synthesis of various biologically active agents.[5][6] Research has demonstrated that derivatives of this structure exhibit a range of activities, including antimicrobial and anti-inflammatory properties.[7][8] The pivalamide component, with its sterically hindering tert-butyl group, is a valuable tool in medicinal chemistry for modulating molecular interactions and improving pharmacokinetic profiles.[9][10] The strategic combination of these two groups in this compound suggests a molecule designed with specific biological targets in mind.

This guide will provide an in-depth analysis of the inferred applications of this compound, grounded in the established activities of its constituent parts. We will explore its potential as a novel therapeutic agent and a versatile chemical intermediate, offering detailed, actionable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis

A foundational understanding of a compound's physical and chemical properties is paramount for its effective application in research.

PropertyValueSource
CAS Number 86847-84-9[1][2]
Molecular Formula C₁₀H₁₃ClN₂O[1][2]
Monoisotopic Mass 212.07164 Da[1][2]

The synthesis of this compound can be conceptually approached through the acylation of 2-amino-6-chloropyridine with pivaloyl chloride. This standard synthetic route is efficient and allows for the generation of the target compound in high purity.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_amino_6_chloropyridine 2-Amino-6-chloropyridine acylation Acylation 2_amino_6_chloropyridine->acylation Base (e.g., Pyridine) pivaloyl_chloride Pivaloyl Chloride pivaloyl_chloride->acylation target_compound This compound acylation->target_compound

Caption: Conceptual synthetic pathway for this compound.

Inferred and Potential Research Applications

While direct studies on the biological activity of this compound are not abundant in peer-reviewed literature, a comprehensive analysis of its structural components allows for the inference of several promising research avenues.

Antimicrobial Drug Discovery

The 2-aminopyridine core is a recurring motif in compounds with demonstrated antibacterial and antifungal properties.[7][8][11] The presence of the chlorine atom at the 6-position of the pyridine ring can enhance the antimicrobial potency of the molecule.[7] It is plausible that this compound could serve as a lead compound or a key intermediate in the development of novel antibiotics.

Hypothetical Mechanism of Action: The chloropyridine moiety could potentially interfere with essential bacterial enzymes or disrupt cell wall synthesis. The pivalamide group, with its bulky nature, might facilitate membrane transport or modulate binding to a specific target protein.

Anti-inflammatory Agent Development

Derivatives of 2-aminopyridine have also been investigated for their anti-inflammatory effects.[8] Chronic inflammation is a hallmark of numerous diseases, and the development of new anti-inflammatory drugs remains a critical area of research. This compound could be explored as a modulator of inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production or the activity of enzymes like cyclooxygenases (COX).

Intermediate in the Synthesis of Bioactive Molecules

The prevalence of this compound in patent literature strongly suggests its utility as a versatile chemical intermediate.[1][2] The amide bond can be hydrolyzed to regenerate the 2-amino-6-chloropyridine, which can then be further functionalized. Alternatively, the pivalamide group can act as a protecting group for the amino functionality during multi-step syntheses.

Experimental Protocols: A Roadmap for Investigation

To facilitate the exploration of this compound's potential, the following detailed experimental protocols are provided as a starting point for researchers.

Protocol 1: In Vitro Antibacterial Susceptibility Testing

This protocol outlines a standard broth microdilution assay to determine the minimum inhibitory concentration (MIC) of this compound against common bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in MHB in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antibacterial_Screening_Workflow start Start prepare_stock Prepare Stock Solution of This compound start->prepare_stock serial_dilution Perform Serial Dilutions in 96-well plate prepare_stock->serial_dilution inoculate_plate Inoculate Plate serial_dilution->inoculate_plate prepare_inoculum Prepare Bacterial Inoculum prepare_inoculum->inoculate_plate incubate Incubate at 37°C inoculate_plate->incubate read_results Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for in vitro antibacterial susceptibility testing.

Future Directions and Conclusion

This compound represents a molecule with significant untapped research potential. While its current documented use is primarily as a chemical intermediate, its structural features strongly suggest promising avenues for exploration in drug discovery, particularly in the fields of antimicrobial and anti-inflammatory research. The bulky pivalamide group may confer advantageous pharmacokinetic properties, while the 2-amino-6-chloropyridine core provides a well-established scaffold for biological activity.

Future research should focus on a systematic evaluation of its biological activities through comprehensive screening programs. Mechanistic studies to elucidate its mode of action will be crucial for its development as a potential therapeutic agent. Furthermore, its utility as a synthetic building block should be further explored to generate novel compound libraries for high-throughput screening.

This technical guide provides a foundational framework for initiating research on this compound. By leveraging the insights presented here, researchers can begin to unlock the full potential of this intriguing molecule and contribute to the advancement of medicinal chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols for N-(6-Chloropyridin-2-yl)pivalamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Foundational Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-(6-Chloropyridin-2-yl)pivalamide is a specific chemical entity for which detailed public-domain research on its agrochemical applications is not extensively available. Therefore, this guide is constructed as a foundational document, providing established scientific principles and generalized protocols that a researcher would employ to investigate a novel compound of this class. The proposed mechanism of action is putative and based on structural similarities to known agrochemicals. All protocols are presented as standardized starting points for research and development.

Introduction: Unveiling the Potential of a Novel Chloropyridinyl Amide

This compound is a molecule of interest in the vast landscape of agrochemical discovery. Its structure, featuring a chloropyridinyl ring system linked to a pivalamide moiety, suggests potential bioactivity. The chloropyridinyl group is a well-established pharmacophore in a prominent class of insecticides, the neonicotinoids, which are known for their potent activity against a wide range of sucking insects. The pivalamide group, with its bulky tert-butyl substituent, can influence the molecule's steric and electronic properties, potentially affecting its binding to target sites, metabolic stability, and spectrum of activity.

This document serves as a comprehensive guide for researchers initiating studies on this compound, outlining its synthesis, a putative mechanism of action, and a suite of detailed protocols for its evaluation as a potential agrochemical.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below. These properties are crucial for designing formulations and understanding the compound's behavior in biological and environmental systems.

PropertyValueSource
CAS Number 86847-84-9Commercial Supplier Data
Molecular Formula C₁₀H₁₃ClN₂OCommercial Supplier Data
Molecular Weight 212.68 g/mol Commercial Supplier Data
Appearance White to off-white solid (predicted)General knowledge of similar compounds
Solubility Predicted to be soluble in organic solvents like DMSO, methanol, and acetone. Low aqueous solubility is expected.General knowledge of similar compounds

Synthesis of this compound

The synthesis of this compound can be achieved through a standard amidation reaction between 2-amino-6-chloropyridine and pivaloyl chloride. This is a common and efficient method for forming amide bonds.

Protocol: Synthesis of this compound

Materials:

  • 2-amino-6-chloropyridine

  • Pivaloyl chloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-6-chloropyridine (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base such as triethylamine (1.1 equivalents) to the solution.

  • Addition of Pivaloyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution via a dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Putative Mechanism of Action: A Nicotinic Acetylcholine Receptor Agonist?

Based on the presence of the chloropyridinyl moiety, a key structural feature of neonicotinoid insecticides, it is hypothesized that this compound may act as an agonist at the nicotinic acetylcholine receptor (nAChR) in insects.[1][2] nAChRs are ligand-gated ion channels that play a critical role in synaptic transmission in the insect central nervous system.

Upon binding to the nAChR, an agonist induces a conformational change in the receptor, opening an ion channel and leading to an influx of cations (primarily Na⁺ and Ca²⁺). This results in the depolarization of the postsynaptic membrane, leading to the excitation of the neuron. Persistent activation of nAChRs by an agonist like a neonicotinoid leads to hyperexcitation, paralysis, and ultimately the death of the insect.[1] The selectivity of neonicotinoids for insect nAChRs over their mammalian counterparts is a key factor in their favorable safety profile for non-target organisms.

dot digraph "Putative Mechanism of Action" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} } Caption: Putative mechanism of this compound as a nAChR agonist.

Application Protocols for Agrochemical Screening

A tiered screening approach is typically employed to evaluate the potential of a novel compound as an insecticide. This involves a series of in vitro and in vivo assays to determine its biological activity, spectrum of control, and mode of action.

Workflow for Insecticidal Screening

dot digraph "Screening Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} } Caption: A generalized workflow for screening novel insecticidal compounds.

Tier 1: In Vitro Assays

1. Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the affinity of the test compound for the nAChR, providing direct evidence for target engagement. A competitive radioligand binding assay is a standard method.

Protocol: nAChR Radioligand Binding Assay

Materials:

  • Membrane preparations from insect tissues rich in nAChRs (e.g., housefly heads, aphid bodies) or from cell lines expressing specific nAChR subtypes.

  • Radioligand: A high-affinity nAChR ligand such as [³H]imidacloprid or [³H]epibatidine.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold binding buffer.

  • Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled imidacloprid).

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

  • 96-well filter plates and vacuum filtration manifold.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and binding buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.

    • Competitive Binding: Membrane preparation, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

2. Insect Cell-Based Cytotoxicity Assay

This assay provides a measure of the compound's general toxicity to insect cells and can be used for high-throughput screening.[3][4][5]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Insect cell line (e.g., Sf9 from Spodoptera frugiperda or High Five™ cells from Trichoplusia ni).

  • Appropriate cell culture medium and supplements.

  • Test Compound: this compound dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the insect cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (a known insecticide).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).

Tier 2: In Vivo Bioassays

1. Topical Application Assay

This assay determines the contact toxicity of the compound to target insects.[1][6][7]

Protocol: Topical Application on Houseflies (Musca domestica)

Materials:

  • Adult houseflies of a known age and susceptibility.

  • Test Compound: this compound dissolved in a volatile solvent (e.g., acetone).

  • Micro-applicator capable of delivering precise volumes (e.g., 1 µL).

  • Holding cages with food and water.

  • Carbon dioxide for anesthetizing the insects.

Procedure:

  • Insect Preparation: Anesthetize the houseflies with carbon dioxide.

  • Dosing: Apply a precise volume (e.g., 1 µL) of the test compound solution to the dorsal thorax of each insect using a micro-applicator. Treat a control group with the solvent only.

  • Observation: Place the treated insects in holding cages with access to food and water.

  • Mortality Assessment: Assess mortality at specified time points (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LD₅₀ value (the dose that is lethal to 50% of the test population).

2. Diet/Leaf-Dip Feeding Assay

This assay evaluates the stomach toxicity of the compound.[6][7]

Protocol: Leaf-Dip Assay with Cabbage Loopers (Trichoplusia ni)

Materials:

  • Cabbage looper larvae of a uniform age and size.

  • Cabbage leaves or artificial diet.

  • Test Compound: this compound formulated as an aqueous suspension or emulsion with a surfactant.

  • Petri dishes or other suitable containers.

Procedure:

  • Leaf Preparation: Cut cabbage leaves into discs of a standard size.

  • Treatment: Dip the leaf discs into the test compound formulations for a few seconds and allow them to air dry. Dip control leaves in the formulation blank (without the test compound).

  • Exposure: Place one treated leaf disc and a specific number of larvae (e.g., 10) into each Petri dish.

  • Incubation: Maintain the Petri dishes under controlled environmental conditions (temperature, humidity, and light).

  • Mortality and Feeding Inhibition Assessment: Record larval mortality and assess the degree of feeding inhibition (leaf area consumed) at regular intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the percentage mortality and feeding inhibition. Determine the LC₅₀ (lethal concentration for 50% of the population) and FI₅₀ (feeding inhibition concentration for 50% of the population).

Data Interpretation and Next Steps

The data generated from these assays will provide a comprehensive initial profile of this compound's insecticidal potential.

AssayKey ParameterInterpretation
nAChR Binding Ki valueA low Ki value indicates high binding affinity to the target receptor.
Cell Cytotoxicity EC₅₀ valueA low EC₅₀ value suggests potent cellular toxicity.
Topical Application LD₅₀ valueA low LD₅₀ value indicates high contact toxicity.
Feeding Assay LC₅₀ valueA low LC₅₀ value indicates high stomach toxicity.

If this compound demonstrates promising activity in these initial screens (e.g., low Ki, EC₅₀, LD₅₀, and LC₅₀ values), further research would be warranted. This would include:

  • Spectrum of Activity: Testing against a broader range of economically important insect pests (e.g., aphids, whiteflies, beetles, caterpillars).

  • Mode of Action Confirmation: More detailed electrophysiological studies to confirm its action on nAChRs.

  • Resistance Studies: Evaluating its efficacy against insect populations resistant to existing insecticides.

  • Mammalian and Environmental Toxicology: Assessing its safety profile for non-target organisms and its environmental fate.

  • Formulation Development: Optimizing its delivery for practical field applications.

Conclusion

While specific data on the agrochemical applications of this compound is currently limited, its chemical structure provides a strong rationale for its investigation as a potential insecticide. By following the systematic and rigorous protocols outlined in this guide, researchers can effectively evaluate its biological activity, elucidate its mechanism of action, and determine its potential for development as a novel crop protection agent. The journey from a novel molecule to a viable agrochemical is long and complex, but it begins with the foundational research described herein.

References

Application Note: A Practical Guide to the Derivatization of N-(6-Chloropyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(6-Chloropyridin-2-yl)pivalamide is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of a pivalamide-protected amine and a reactive chlorine atom on the pyridine ring provides a versatile scaffold for targeted chemical modifications. This guide offers detailed, field-proven protocols for the derivatization of this compound, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions. We will explore the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind key procedural choices to ensure successful and reproducible outcomes.

Introduction and Strategic Considerations

The 2-aminopyridine core is a privileged structure found in numerous biologically active compounds. The strategic protection of the 2-amino group with a bulky pivaloyl (pivalamide) group serves two primary purposes: it prevents unwanted side reactions at the amine and can influence the regioselectivity of subsequent reactions. The chlorine atom at the 6-position is the primary handle for derivatization, being susceptible to displacement via transition-metal-catalyzed cross-coupling reactions.

The choice of derivatization strategy depends on the desired final compound. To introduce new carbon-based substituents (e.g., aryl, heteroaryl, alkyl groups), the Suzuki-Miyaura coupling is the method of choice.[1] For the introduction of nitrogen-based functionalities (e.g., primary or secondary amines), the Buchwald-Hartwig amination is the premier method.[2][3] This guide will provide comprehensive protocols for both transformations.

Critical Safety and Handling Information

Handling this compound and its derivatives requires adherence to strict laboratory safety protocols. The following precautions are derived from material safety data sheets (MSDS) for structurally similar compounds.

Table 1: Summary of Hazard and Handling Information

Hazard Category Description & Precautionary Statements Sources
Skin & Eye Contact Causes skin irritation and serious eye irritation. Wear protective gloves, clothing, and eye/face protection. In case of contact, rinse immediately and thoroughly with water. If irritation persists, seek medical attention.[4] [4]
Inhalation May cause respiratory irritation. Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[4] [4]
Ingestion Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[5] [5]
Storage Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and acids. Keep container tightly closed.[4][6] [4][6]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[5] |[5] |

Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron species with a halide.[1] For substrates like this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl groups at the 6-position. The efficiency of the coupling can be sensitive to the choice of catalyst, ligand, and base.[7]

Reaction Principle

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method that can be optimized for specific substrates.

Table 2: Reagents and Materials for Suzuki-Miyaura Coupling

Component Role Suggested Reagent Molar Equiv.
Aryl Chloride Starting Material This compound 1.0
Boronic Acid Coupling Partner Aryl- or Heteroarylboronic Acid 1.2 - 1.5
Palladium Source Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃ 0.01 - 0.05
Ligand Catalyst Stabilizer SPhos, XPhos, or PPh₃ 0.02 - 0.10
Base Activator K₂CO₃ or Cs₂CO₃ 2.0 - 3.0

| Solvent | Reaction Medium | Dioxane/H₂O (e.g., 4:1) or Toluene | - |

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

    • Rationale: Using a flame-dried flask under an inert atmosphere is crucial as the active Pd(0) catalyst is sensitive to oxygen.

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.).

    • Rationale: Pre-catalysts and ligands are often air-sensitive. Adding them under inert gas prevents degradation. Bulky, electron-rich phosphine ligands generally accelerate the reaction.[8]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/Water 4:1) via syringe.

    • Rationale: Solvents are degassed (by sparging with inert gas or freeze-pump-thaw cycles) to remove dissolved oxygen, which can oxidize and deactivate the catalyst.

  • Reaction: Place the sealed flask in a pre-heated oil bath (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.[9]

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Derivatization via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, coupling amines with aryl halides.[2][10] This reaction allows for the introduction of primary or secondary amines at the 6-position of the pyridine ring, a key step in the synthesis of many pharmaceutical agents. The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides.[11]

Reaction Principle

Caption: General scheme for the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination

This protocol is a robust starting point for coupling various amines.

Table 3: Reagents and Materials for Buchwald-Hartwig Amination

Component Role Suggested Reagent Molar Equiv.
Aryl Chloride Starting Material This compound 1.0
Amine Coupling Partner Primary or Secondary Amine 1.1 - 1.5
Palladium Source Catalyst Precursor Pd₂(dba)₃ or Pd(OAc)₂ 0.01 - 0.05
Ligand Catalyst Stabilizer RuPhos, BrettPhos, or Xantphos 0.02 - 0.10
Base Activator NaOtBu or K₃PO₄ 1.5 - 2.5

| Solvent | Reaction Medium | Toluene or Dioxane | - |

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., RuPhos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.) to a flame-dried Schlenk flask.

    • Rationale: Sodium tert-butoxide is a strong, air-sensitive base commonly used in this reaction. Handling it in an inert atmosphere is essential.

  • Reagent Addition: Add this compound (1.0 equiv.) to the flask, followed by the degassed solvent (e.g., Toluene).

  • Amine Addition: Finally, add the amine coupling partner (1.2 equiv.) via syringe.

  • Reaction: Seal the flask and heat with vigorous stirring in a pre-heated oil bath (typically 90-120 °C).

  • Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the resulting crude material by flash column chromatography.

  • Characterization: Verify the structure and purity of the aminated product by NMR and mass spectrometry analysis.

General Experimental Workflow

The successful execution of these derivatization protocols relies on a systematic and careful workflow. The following diagram outlines the critical stages from preparation to final product analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Isolation & Analysis prep_reagents Weigh Reagents (Substrate, Base, etc.) setup Assemble Under Inert Atmosphere prep_reagents->setup prep_glass Flame-Dry Glassware prep_glass->setup prep_solvent Degas Solvent prep_solvent->setup addition Add Catalyst, Ligand, Solvent & Reactants setup->addition run Heat and Stir (80-120 °C) addition->run monitor Monitor Progress (TLC / LC-MS) run->monitor monitor->run continue workup Quench & Aqueous Workup monitor->workup complete purify Column Chromatography workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize final_product Pure Derivative characterize->final_product

Caption: A standardized workflow for cross-coupling derivatization.

Conclusion

This compound serves as an excellent platform for generating diverse chemical libraries through targeted derivatization. The Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to introduce new carbon and nitrogen substituents, respectively. By carefully selecting reagents, maintaining an inert atmosphere, and systematically monitoring progress, researchers can efficiently synthesize novel compounds for applications in drug discovery and materials science. The protocols and rationales provided herein constitute a robust foundation for exploration and optimization.

References

Application Notes: N-(6-Chloropyridin-2-yl)pivalamide as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of N-(6-Chloropyridin-2-yl)pivalamide

This compound is a highly functionalized pyridine derivative that serves as a valuable and strategic starting material in medicinal chemistry and materials science. Its utility is anchored in the orthogonal reactivity of its two key functional groups: the C6-chloro substituent and the C2-pivalamido group.

  • C6-Chloro Group: This position is primed for carbon-carbon and carbon-nitrogen bond formation, most notably through palladium-catalyzed cross-coupling reactions. The chlorine atom is an excellent leaving group in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents.

  • C2-Pivalamido Group: The bulky pivaloyl moiety ((CH₃)₃CCO-) serves a dual purpose. Primarily, it functions as a robust protecting group for the C2-amino functionality, preventing unwanted side reactions during the functionalization of the C6-position. Its steric hindrance can also influence the regioselectivity of subsequent reactions. Furthermore, it can be deprotected under specific conditions to liberate the free amine, which is a critical step for subsequent cyclization reactions to form fused heterocyclic systems.

This guide provides an in-depth exploration of the application of this compound in the synthesis of complex heterocyclic structures, with a focus on palladium-catalyzed amination and its subsequent transformation into medicinally relevant pyrido[2,3-d]pyrimidine scaffolds.[1][2]

Core Application I: Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of N-aryl and N-heteroaryl pyridinamines from their corresponding chloro-pyridines.[3] The C6-chloro position of this compound is highly susceptible to this transformation, providing a direct route to 6-amino-substituted pyridine derivatives.

Mechanistic Rationale

The catalytic cycle, broadly accepted, involves the oxidative addition of the chloro-pyridine to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle. Bulky, electron-rich phosphine ligands like Xantphos or BINAP are often employed to promote high catalytic turnover and prevent beta-hydride elimination.[4]

Visualizing the Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Combine this compound, Amine, Base (e.g., NaOtBu) in Schlenk Flask inert Evacuate and backfill with inert gas (Ar or N₂) x3 start->inert reagents Add Pd₂(dba)₃ and Ligand (e.g., Xantphos) under positive inert gas pressure inert->reagents solvent Add anhydrous, degassed solvent (e.g., Toluene) via syringe reagents->solvent heat Heat mixture to 80-110 °C with vigorous stirring solvent->heat monitor Monitor progress by TLC or LC-MS until starting material is consumed heat->monitor cool Cool reaction to room temperature monitor->cool filter Dilute with Ethyl Acetate and filter through Celite cool->filter wash Wash organic layer with water and brine filter->wash purify Dry (Na₂SO₄), concentrate, and purify by flash column chromatography wash->purify product Characterize final product (NMR, MS) purify->product Pyrido_Synthesis_Pathway start This compound step1 Step 1: Buchwald-Hartwig Amination start->step1 R-NH₂, Pd Catalyst intermediate1 6-Amino-Substituted Intermediate step1->intermediate1 step2 Step 2: Pivaloyl Deprotection intermediate1->step2 Acidic or Basic Hydrolysis intermediate2 Pyridine-2,6-diamine Derivative step2->intermediate2 step3 Step 3: Ring Cyclization (e.g., with DMFDMA) intermediate2->step3 Cyclizing Agent product Pyrido[2,3-d]pyrimidine Product step3->product

References

Application Notes & Protocols: High-Throughput Screening Methods for N-(6-Chloropyridin-2-yl)pivalamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel therapeutics often begins with the identification of a promising chemical scaffold. N-(6-Chloropyridin-2-yl)pivalamide and its analogs represent such a scaffold, but without a known biological target, a strategic screening approach is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns for this and other "orphan" compound series. We will detail a robust, two-pronged strategy that begins with target-agnostic phenotypic screening to identify analogs with desired cellular effects, followed by methodologies for target deconvolution and off-target liability profiling. The protocols provided herein are designed to be adaptable and serve as a foundational framework for advancing novel chemical entities from hit to lead.

Introduction: The "Orphan" Compound Challenge

In modern drug discovery, many promising molecules emerge from synthetic chemistry efforts or initial phenotypic observations without a clearly defined molecular target. This presents a significant challenge: how does one optimize a chemical series when the mechanism of action (MoA) is unknown?[1] The this compound family of compounds falls into this category. While structurally related compounds like neonicotinoids are known to interact with nicotinic acetylcholine receptors, this cannot be assumed for all analogs.[2]

Attempting to force-fit such a compound series into a specific target-based assay can be inefficient and may miss its true biological activity. A more powerful and unbiased approach is to employ phenotypic drug discovery (PDD).[3] This strategy involves screening compounds in complex biological systems, such as cell cultures, to identify those that produce a desired physiological outcome (a "phenotype"), such as inducing cancer cell death or reducing viral replication.[3][4] This method allows the biological system itself to reveal the most relevant compounds.[4]

This guide is structured to navigate the "orphan" compound challenge. Part 1 focuses on establishing a primary phenotypic screening campaign to identify active analogs. Part 2 provides validated protocols and strategies for the subsequent, crucial step of identifying the molecular target(s) of the active compounds, a process known as target deconvolution.[3]

Part 1: The Phenotypic Screening Campaign: Identifying Bioactive Analogs

The initial goal is to cast a wide net to identify which analogs of this compound possess any biological activity of interest. Cell-based assays are ideal for this, as they provide a complex, physiological environment.

Workflow for a Primary Phenotypic Screen

The following diagram illustrates a typical workflow for a phenotypic screening campaign, moving from a large-scale primary screen to hit confirmation and subsequent mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Downstream Analysis Library This compound Analog Library PrimaryScreen Primary HTS Assay (e.g., Cell Viability @ 10 µM) Library->PrimaryScreen HitSelection Primary Hit Selection (e.g., >50% activity) PrimaryScreen->HitSelection DoseResponse Dose-Response Confirmation (8-point curve) HitSelection->DoseResponse Counterscreen Counterscreen (e.g., Assay interference) DoseResponse->Counterscreen ConfirmedHits Confirmed & Validated Hits Counterscreen->ConfirmedHits TargetDeconvolution Target Deconvolution (Part 2 Protocols) ConfirmedHits->TargetDeconvolution

Caption: Phenotypic Screening Cascade.

Protocol 1: High-Throughput Cell Viability/Cytotoxicity Screening

This is the most common and robust primary assay in phenotypic screening, particularly in oncology. It identifies compounds that inhibit cell proliferation or induce cell death. We will use a luminescence-based assay that measures ATP levels as an indicator of cell viability.

Principle: Metabolically active, viable cells produce ATP. This protocol uses a reagent that lyses cells and provides luciferase and its substrate, which in the presence of ATP, produces a luminescent signal directly proportional to the number of viable cells.

Materials:

  • Cell Line: A relevant cancer cell line (e.g., HeLa, A549) or a custom cell line expressing a disease-relevant marker.

  • Assay Plates: 384-well, white, solid-bottom plates suitable for luminescence.

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent.

  • Control Compounds: Staurosporine (positive control for cell death), DMSO (negative control).

  • Instruments: Automated liquid handler, plate incubator, luminescence plate reader.

Procedure:

  • Cell Plating:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells to a pre-determined optimal density (e.g., 1000 cells/well in 40 µL of media).

    • Dispense cells into all wells of the 384-well plates using an automated dispenser.

    • Incubate plates for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Pinning:

    • Prepare compound source plates containing the this compound analog library, typically at a 10 mM stock concentration in DMSO.

    • Using an automated liquid handler with a pin tool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of each compound, positive control, and DMSO control to the appropriate wells of the cell plates. This results in a final screening concentration of ~10 µM.

    • Plate Layout (Crucial for Quality Control):

      • Columns 1-2: Negative controls (DMSO only).

      • Columns 23-24: Positive controls (Staurosporine).

      • Columns 3-22: Test compounds.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The duration should be optimized based on the cell line's doubling time.

  • Assay Readout:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

    • Add an equal volume (e.g., 40 µL) of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader with an integration time of 0.25-1 second per well.

Data Analysis and Quality Control:

  • Z'-factor Calculation: This is a measure of assay quality and statistical effect size. It is calculated from the positive (Staurosporine) and negative (DMSO) controls.

    • Z' = 1 - ( (3σ_p + 3σ_n) / |μ_p - μ_n| )

    • Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

    • An assay is considered robust and screenable if Z' > 0.5.

  • Hit Calling: Normalize the data to the controls.

    • % Inhibition = 100 * ( 1 - (RLU_compound - RLU_pos) / (RLU_neg - RLU_pos) )

    • Where RLU is the Relative Luminescence Unit.

    • A primary hit is typically defined as a compound that meets a certain threshold, e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls.

ParameterAcceptable ValuePurpose
Z'-factor > 0.5Ensures the assay is robust and can reliably distinguish hits from noise.
Signal-to-Background > 5Indicates a sufficient dynamic range for the assay.
CV of Controls < 15%Demonstrates plate uniformity and dispensing precision.

Part 2: Target Deconvolution and Profiling

Once confirmed hits are identified from the phenotypic screen, the next critical phase is to determine their molecular target(s). This is essential for understanding the MoA and for lead optimization.

Workflow for Target Deconvolution

This workflow outlines common experimental paths to identify a compound's binding partner.

G cluster_0 Input cluster_1 Target Identification Approaches cluster_2 Output & Validation ConfirmedHit Confirmed Phenotypic Hit (e.g., Analog X) Affinity Affinity Chromatography-Mass Spec ConfirmedHit->Affinity Panel Broad Target Panel Screening (e.g., Kinase, GPCR panels) ConfirmedHit->Panel Genetic Genetic Approaches (e.g., CRISPR/shRNA screens) ConfirmedHit->Genetic Putative Putative Target(s) Identified Affinity->Putative Panel->Putative Genetic->Putative Validation Biochemical & Cellular Target Engagement Assays Putative->Validation

Caption: Target Deconvolution Strategies.

Protocol 2: Broad Kinase Panel Screening (Example Target Class)

If the phenotypic screen suggests an effect on cell proliferation or survival, the kinome is a high-priority target class to investigate. Many service providers offer HTS panels against hundreds of kinases.

Principle: This is a biochemical assay that measures the ability of a test compound to inhibit the activity of a specific kinase. A common format measures the depletion of ATP, which is consumed during the phosphorylation reaction.

Methodology (Conceptual):

  • Assay Setup: A panel of purified, recombinant kinases is used. Each kinase is assayed in a separate well of a 384-well plate.

  • Reaction Components: In each well, the specific kinase, its corresponding peptide substrate, and ATP are combined.

  • Compound Addition: The hit analog (e.g., at 1 µM and 10 µM) is added to each well.

  • Kinase Reaction: The plates are incubated to allow the phosphorylation reaction to proceed.

  • Detection: A detection reagent (e.g., Kinase-Glo®, Promega) is added. This reagent measures the amount of ATP remaining in the well.

    • High luminescence = low kinase activity (inhibition).

    • Low luminescence = high kinase activity (no inhibition).

  • Data Analysis: The results are typically expressed as percent inhibition relative to a no-compound control.

    • % Inhibition = 100 * (1 - (RLU_compound / RLU_DMSO))

    • Hits are identified as compounds that cause significant (>50-80%) inhibition of one or more kinases. These interactions must then be validated with dose-response curves to determine potency (IC₅₀).

Protocol 3: Affinity-Based Target Discovery

This is a powerful, unbiased method to "pull down" the direct binding partners of a compound from a complex cell lysate.

Principle: An analog of the hit compound is chemically modified to attach it to a solid support (e.g., Sepharose beads). This "bait" is then incubated with a cell lysate. The protein(s) that bind to the compound are captured on the beads, while non-binding proteins are washed away. The captured proteins are then identified by mass spectrometry.

Procedure (High-Level Workflow):

  • Probe Synthesis: Synthesize an analog of the hit compound that contains a linker arm for immobilization (e.g., an alkyne or amine handle) without disrupting its core activity.

  • Immobilization: Covalently attach the probe to activated chromatography beads.

  • Lysate Incubation: Incubate the compound-beads with a whole-cell lysate. To increase confidence, a competition experiment is run in parallel where the lysate is co-incubated with an excess of the free, non-immobilized compound. True binding partners will be competed off the beads in this condition.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution & Digestion: Elute the bound proteins from the beads and digest them into smaller peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Candidate targets are proteins that are significantly enriched on the compound-beads compared to control beads and that show reduced binding in the presence of the free compound competitor.

Conclusion and Forward Look

Screening a novel chemical series like the this compound analogs requires a methodical and unbiased approach. By initiating with a broad phenotypic screen, researchers can efficiently identify bioactive members of the library without prior knowledge of the target. This strategy maximizes the potential for discovering novel mechanisms of action.[4] The subsequent application of target deconvolution methodologies, such as broad panel screening and affinity chromatography, provides a clear path to elucidating the MoA. This dual strategy of "phenotype first, target second" is a field-proven and highly effective paradigm in modern drug discovery, turning the challenge of an orphan compound into an opportunity for novel therapeutic innovation.[1][3]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(6-Chloropyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(6-Chloropyridin-2-yl)pivalamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction for synthesizing this compound?

The most common and direct method is the N-acylation of 2-amino-6-chloropyridine with pivaloyl chloride. This reaction is a nucleophilic acyl substitution where the amino group of the pyridine attacks the electrophilic carbonyl carbon of the pivaloyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1]

Q2: What is the fundamental mechanism of this acylation reaction?

The reaction proceeds via a nucleophilic addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-amino-6-chloropyridine attacks the carbonyl carbon of pivaloyl chloride.

  • Tetrahedral Intermediate Formation: This forms a transient tetrahedral intermediate.

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Deprotonation: A base, such as pyridine or triethylamine, removes the proton from the newly formed amide nitrogen, neutralizing the generated HCl and preventing the protonation of the starting amine.[1]

Below is a diagram illustrating the general mechanism.

Acylation_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Amine 2-Amino-6-chloropyridine Attack Nucleophilic Attack Amine->Attack AcylChloride Pivaloyl Chloride AcylChloride->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Elimination Elimination of Cl- Intermediate->Elimination Collapses Deprotonation Deprotonation (Base) Elimination->Deprotonation Generates Protonated Amide Product This compound Deprotonation->Product Byproduct Base-HCl Salt Deprotonation->Byproduct

Caption: General mechanism for the acylation of 2-amino-6-chloropyridine.

Q3: Why is the choice of base so critical for this reaction?

The base serves two primary functions:

  • Acid Scavenger: It neutralizes the HCl produced. Without a base, the HCl would protonate the starting amine (2-amino-6-chloropyridine), forming an unreactive ammonium salt and effectively halting the reaction.

  • Catalyst (in some cases): Certain bases, like pyridine and 4-dimethylaminopyridine (DMAP), can act as nucleophilic catalysts.[1][2] They react with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the amine.[2][3]

Using a base that is too weak may not sufficiently scavenge the acid, while a base that is too sterically hindered may be inefficient. A common choice is pyridine or triethylamine (Et3N).

Troubleshooting Guide: Optimizing Your Synthesis

This section addresses specific problems you may encounter during the synthesis.

Q4: My reaction yield is very low or I'm recovering only starting material. What went wrong?

Low conversion is a common issue that can often be traced back to a few key factors. Use the following workflow to diagnose the problem.

Troubleshooting_Low_Yield cluster_details Start Low Yield (<50%) or No Reaction CheckReagents Step 1: Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckBase Step 2: Evaluate Base and Equivalents CheckReagents->CheckBase Reagents OK? ReagentDetails • Pivaloyl chloride hydrolyzes easily.  Use freshly opened or distilled. • Check purity of 2-amino-6-chloropyridine. • Ensure 1:1.05 amine:acyl chloride ratio. CheckReagents->ReagentDetails CheckTemp Step 3: Assess Reaction Temperature Profile CheckBase->CheckTemp Base OK? BaseDetails • Is the base strong enough (e.g., Et3N, Pyridine)? • Are you using at least 1.1 equivalents? • Consider a catalytic amount of DMAP. CheckBase->BaseDetails CheckMoisture Step 4: Check for Moisture Contamination CheckTemp->CheckMoisture Temp OK? TempDetails • Add acyl chloride at 0 °C to control exotherm. • Allow reaction to warm to room temperature. • Stir overnight for full conversion. CheckTemp->TempDetails Solution Implement Optimized Protocol CheckMoisture->Solution System Dry? MoistureDetails • Use anhydrous solvent. • Dry glassware thoroughly. • Run reaction under an inert atmosphere (N2 or Ar). CheckMoisture->MoistureDetails

Caption: Troubleshooting workflow for low reaction yield.

  • Detailed Explanation:

    • Reagent Quality: Pivaloyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture. Using an old bottle can introduce pivalic acid and reduce the amount of active reagent. The purity of 2-amino-6-chloropyridine is also crucial; impurities from its synthesis can interfere with the reaction.[4]

    • Base Insufficiency: The reaction generates one equivalent of HCl. You must use at least one equivalent of base to neutralize it. A slight excess (1.1-1.2 equivalents) is recommended to ensure the starting amine remains nucleophilic.

    • Temperature Control: The initial reaction is exothermic. Adding the pivaloyl chloride at a low temperature (0 °C) prevents side reactions. However, the reaction may be slow. Allowing it to warm to room temperature and stir for an extended period (4-24 hours) is often necessary for the reaction to go to completion.

Q5: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I avoid them?

Impurity issues often stem from side reactions or incomplete reactions.

  • Potential Side Product 1: Diacylated Product: This occurs if the newly formed amide is acylated a second time. While the bulky pivaloyl group offers some steric hindrance, this can happen under harsh conditions (e.g., high temperature, large excess of acyl chloride).

    • Solution: Control the stoichiometry carefully. Use no more than 1.05-1.1 equivalents of pivaloyl chloride and add it slowly and at a low temperature (0 °C) to a solution of the amine and base.

  • Potential Side Product 2: Unreacted Starting Material: As discussed in Q4, this indicates an incomplete reaction.

    • Solution: Increase reaction time, consider warming the reaction slightly (e.g., to 40 °C) after the initial addition, or add a catalytic amount (1-5 mol%) of a superior acylation catalyst like DMAP.

  • Potential Side Product 3: Pivalic Anhydride Formation: If your pivaloyl chloride has partially hydrolyzed to pivalic acid, the acid can react with another molecule of pivaloyl chloride (promoted by the base) to form pivalic anhydride. The anhydride is also an acylating agent, but it is less reactive and its formation consumes your primary reagent.

    • Solution: Use high-purity, fresh pivaloyl chloride and ensure your reaction is conducted under anhydrous conditions.

Q6: I'm having difficulty purifying the product by column chromatography. Are there alternative methods?

If chromatography is challenging (e.g., streaking, poor separation), consider these alternatives:

  • Recrystallization: this compound is a solid. A well-chosen recrystallization can be highly effective for purification. Screen solvents like ethyl acetate/hexanes, ethanol/water, or isopropanol. The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.

  • Acid-Base Extraction: During the workup, a thorough wash can remove many impurities.

    • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted 2-amino-6-chloropyridine and the tertiary amine base.

    • Wash with a dilute base (e.g., saturated NaHCO3 solution) to remove any pivalic acid.

    • Finish with a brine wash to remove residual water before drying.[5]

Experimental Protocols & Data

Standard Protocol for Synthesis

This protocol provides a baseline for the synthesis. Optimization may be required based on your specific observations.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add 2-amino-6-chloropyridine (1.0 eq).

  • Solvent and Base: Dissolve the starting material in an anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile) to a concentration of approximately 0.2 M. Add triethylamine (1.2 eq) or pyridine (3.0 eq, can be used as solvent).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acylation: Add pivaloyl chloride (1.05 eq) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once complete, dilute the reaction mixture with the solvent (e.g., DCM). Wash sequentially with water, 1M HCl, saturated NaHCO3, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography (e.g., silica gel, eluting with an ethyl acetate/hexanes gradient) or recrystallization.

Table of Reaction Parameters

The choice of base and solvent can influence the reaction outcome. The following table summarizes common choices and considerations.

ParameterChoice 1Choice 2Choice 3Rationale & Considerations
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)DCM is often a good first choice due to its inertness. THF and MeCN are more polar alternatives. Ensure solvent is anhydrous.
Base Triethylamine (Et3N)PyridineDiisopropylethylamine (DIPEA)Et3N is a strong, non-nucleophilic base. Pyridine can act as a nucleophilic catalyst but can be harder to remove.[1] DIPEA is a hindered base useful if side reactions are an issue.
Equivalents (Base) 1.1 - 1.5 eq1.1 - 1.5 eq1.1 - 1.5 eqA slight excess is crucial to neutralize all generated HCl and drive the reaction to completion.
Temperature 0 °C to RT0 °C to RT0 °C to 40 °CStart cold to control the initial exotherm. Gentle heating may be required for full conversion with hindered substrates.

References

Troubleshooting guide for N-(6-Chloropyridin-2-yl)pivalamide purification by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of N-(6-chloropyridin-2-yl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we will move beyond simple procedural lists to explain the underlying principles of your separation, enabling you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?

A1: Understanding the structure of this compound is fundamental to designing a successful purification strategy.

  • Structure: The molecule contains a moderately polar chloropyridine ring and a non-polar pivalamide (tert-butyl) group.[1] This dual nature gives it intermediate polarity.

  • Solubility: It is generally soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone. Its solubility in non-polar solvents like hexanes is lower, and it has limited solubility in water.

  • pKa: The pyridine nitrogen is weakly basic, with a pKa around 5.2-6 for many pyridine derivatives.[2] This means its charge state can be influenced by the pH of the mobile phase in reversed-phase chromatography.

Q2: Which chromatographic mode, Normal-Phase or Reversed-Phase, is more suitable for purifying this compound?

A2: Both normal-phase and reversed-phase chromatography can be successfully employed, and the choice depends on the nature of the impurities in your crude sample.

  • Normal-Phase Chromatography (NPC): This is often the preferred method for this compound.[3][4] In NPC, a polar stationary phase (like silica gel) is used with a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate).[5][6] Polar compounds are retained more strongly, while non-polar compounds elute faster.[3] Given the intermediate polarity of this compound, it typically elutes well with a mobile phase of intermediate polarity.

  • Reversed-Phase Chromatography (RPC): In RPC, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[4][6] Non-polar compounds are retained more strongly. This can be advantageous if your impurities are significantly more or less polar than the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Poor Separation of the Target Compound from Impurities in Normal-Phase Chromatography

Symptom: Your collected fractions show contamination with closely eluting impurities, as confirmed by TLC or LC-MS analysis.

Underlying Cause: The polarity of the mobile phase is not optimized to provide sufficient resolution between your target compound and the impurities.

Troubleshooting Workflow:

References

Technical Support Center: Optimizing N-(6-Chloropyridin-2-yl)pivalamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(6-Chloropyridin-2-yl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this common yet sometimes challenging acylation reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate experimental issues but also to build a deeper understanding of the reaction for future optimizations.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this amidation can stem from several factors. The most common culprits include incomplete reaction, degradation of starting materials or product, and competing side reactions. Key areas to investigate are the quality of your reagents, the reaction setup, and the work-up procedure. Incomplete reaction is often due to insufficient activation of the pivaloyl chloride or deactivation of the 2-amino-6-chloropyridine.[1] Degradation can occur if the reaction is run for too long or at too high a temperature.

Q2: I'm observing multiple spots on my TLC plate even after the reaction should be complete. What could these be?

The presence of multiple spots on your TLC plate suggests the formation of side products or the presence of unreacted starting materials. Common side products in this reaction can include the di-acylated product (where the pivaloyl group has added to both the amino group and the pyridine nitrogen), or byproducts from the decomposition of pivaloyl chloride, such as pivalic anhydride.[2] It is also possible that you are seeing unreacted 2-amino-6-chloropyridine or pivaloyl chloride (or its hydrolysis product, pivalic acid).

Q3: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. You will want to spot the reaction mixture alongside your starting materials (2-amino-6-chloropyridine and pivaloyl chloride) on a silica gel plate. A suitable eluent system would be a mixture of hexane and ethyl acetate, starting with a higher ratio of hexane and gradually increasing the polarity with ethyl acetate to achieve good separation. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot will indicate the reaction is proceeding.

Q4: What is the best way to purify the final product?

For the purification of this compound, column chromatography on silica gel is generally the most effective method.[3][4] A gradient elution using a hexane/ethyl acetate solvent system is recommended. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration to elute your product. Recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, can also be an effective method for obtaining highly pure material, especially after a preliminary chromatographic purification.

Troubleshooting Guide

This section provides a more detailed breakdown of specific problems, their probable causes, and actionable solutions.

Problem Probable Cause(s) Solution(s)
Low to No Product Formation 1. Poor quality of pivaloyl chloride: Pivaloyl chloride is highly reactive and can hydrolyze if exposed to moisture, rendering it inactive.[5] 2. Deactivated amine: The 2-amino-6-chloropyridine may be of poor quality or contain impurities that interfere with the reaction. The amine can also be protonated by any acidic impurities, reducing its nucleophilicity.[1] 3. Insufficient base: Triethylamine or another base is crucial to neutralize the HCl generated during the reaction. Without it, the amine starting material will be protonated and become unreactive.[6]1. Use freshly opened or distilled pivaloyl chloride. Ensure it is handled under anhydrous conditions. 2. Check the purity of your 2-amino-6-chloropyridine by melting point or NMR. Consider recrystallization if necessary. 3. Use at least one equivalent of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). Ensure the base is dry.
Incomplete Reaction 1. Steric hindrance: The pivaloyl group is bulky, which can slow down the reaction.[1] 2. Low reaction temperature: The reaction may be too slow at lower temperatures. 3. Insufficient reaction time: The reaction may simply need more time to go to completion.1. While you cannot change the steric hindrance of the reactants, you can optimize other parameters like temperature and reaction time. 2. Consider gently heating the reaction to 40-50 °C to increase the reaction rate. Monitor for potential side product formation at higher temperatures. 3. Allow the reaction to stir for a longer period (e.g., overnight) and monitor by TLC until the starting amine is consumed.
Formation of Multiple Byproducts 1. Di-acylation: The pyridine nitrogen can also be acylated, especially if an excess of pivaloyl chloride is used or if the reaction temperature is too high.[7] 2. Reaction with solvent: If using a nucleophilic solvent, it may react with the pivaloyl chloride. 3. Pivalic anhydride formation: Pivaloyl chloride can react with any residual water to form pivalic acid, which can then react with more pivaloyl chloride to form the anhydride.[2]1. Add the pivaloyl chloride dropwise to the solution of the amine and base at 0 °C to control the initial exothermic reaction and minimize side reactions. Use a slight excess (1.1-1.2 equivalents) of the pivaloyl chloride. 2. Use a non-nucleophilic, anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). 3. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Difficult Purification 1. Product co-elutes with impurities: The polarity of the product may be very similar to that of a side product or starting material, making chromatographic separation challenging. 2. Product is an oil or low-melting solid: This can make isolation and handling difficult.1. Try different solvent systems for column chromatography. A shallow gradient can improve separation. If co-elution is with pivalic acid, a basic wash of the organic layer during workup can remove it. 2. If the product is an oil, try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it is a low-melting solid, consider recrystallization from a different solvent system.

Reaction Mechanism and Optimization

Understanding the reaction mechanism is key to effective troubleshooting and optimization. The formation of this compound proceeds through a nucleophilic acyl substitution.

reaction_mechanism Amine 2-Amino-6-chloropyridine Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack PivaloylCl Pivaloyl Chloride PivaloylCl->Tetrahedral_Intermediate Base Base (e.g., Et3N) Base_HCl Base·HCl Salt Base->Base_HCl Product_HCl Product + HCl Tetrahedral_Intermediate->Product_HCl Collapse & Expulsion of Cl- Product This compound Product_HCl->Product Product_HCl->Base_HCl Neutralization

Caption: Reaction mechanism for the formation of this compound.

The lone pair of the amino group on 2-amino-6-chloropyridine acts as a nucleophile and attacks the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the amide product and hydrochloric acid. The base is essential to neutralize the HCl, preventing the protonation and deactivation of the starting amine.[6]

Potential Side Reactions

side_reactions PivaloylCl Pivaloyl Chloride Diacylated_Product Di-acylated Product PivaloylCl->Diacylated_Product Excess Pivaloyl Chloride or High Temp. Pivalic_Anhydride Pivalic Anhydride PivaloylCl->Pivalic_Anhydride Reaction with Pivalic Acid Amine 2-Amino-6-chloropyridine Amine->Diacylated_Product Water Water (impurity) Water->Pivalic_Anhydride Hydrolysis to Pivalic Acid

Caption: Potential side reactions in the synthesis of this compound.

Experimental Protocols

General Procedure for this compound Synthesis
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-amino-6-chloropyridine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) and stir for 5 minutes.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Safety Precautions

Pivaloyl chloride is a corrosive, flammable, and moisture-sensitive liquid.[5][8][9][10] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid contact with skin and eyes, and do not breathe the vapors.[8][10] In case of a spill, absorb with a non-combustible material like sand or vermiculite and dispose of it as hazardous waste.[5]

Product Characterization

  • Pyridine protons: Aromatic signals between δ 7.0 and 8.5 ppm.

  • Amide proton: A broad singlet, typically downfield.

  • Pivaloyl protons: A singlet around δ 1.3 ppm integrating to 9 protons.

It is always recommended to perform a full characterization of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

Technical Support Center: Crystallization of N-(6-Chloropyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the crystallization of N-(6-Chloropyridin-2-yl)pivalamide (CAS No: 86847-84-9, Molecular Formula: C₁₀H₁₃ClN₂O)[1]. This guide is designed for researchers, chemists, and pharmaceutical scientists to navigate the common challenges associated with obtaining high-quality crystals of this compound. Our approach is rooted in first principles of crystallization science to provide not just solutions, but a deeper understanding of the underlying phenomena.

The unique structure of this compound—featuring a substituted pyridine ring, an amide linkage, and a bulky tert-butyl group—presents specific challenges and opportunities in developing a robust crystallization protocol. The pyridine nitrogen and amide group offer sites for hydrogen bonding, while the sterically demanding t-butyl group can influence molecular packing and potentially hinder the formation of a well-ordered crystal lattice. This guide will address these nuances in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the critical molecular features of this compound that I should consider for crystallization?

The crystallization behavior of this compound is governed by a balance of intermolecular forces originating from its distinct functional groups:

  • Hydrogen Bonding: The molecule has a hydrogen bond donor (the N-H of the amide) and two primary hydrogen bond acceptors (the C=O of the amide and the pyridine ring nitrogen). These interactions are highly directional and play a crucial role in forming stable crystal lattices.[2] Solvents that can compete for these hydrogen bonds (e.g., alcohols, water) will significantly affect solubility and may lead to the formation of solvates.[2][3]

  • Steric Hindrance: The pivalamide's tert-butyl group is large and bulky. This can make it sterically difficult for the molecules to arrange themselves into a compact, ordered lattice, potentially leading to slower crystallization kinetics or a preference for less stable crystalline forms.

  • Dipole and π-π Interactions: The chloropyridine ring possesses a dipole moment and is capable of π-π stacking interactions, which can contribute to the overall lattice energy and influence the crystal packing arrangement.[4]

Understanding these features is key to rationally selecting solvents and crystallization conditions.

Q2: I'm starting from scratch. What is the most effective first step for developing a crystallization protocol?

The most critical first step is a systematic solvent screening . The choice of solvent is the most influential factor in any crystallization process.[5][6] The ideal solvent for single-crystal growth should exhibit a steep solubility curve: the compound should be highly soluble at an elevated temperature but only sparingly soluble at room temperature or below.

A rational approach involves testing a range of solvents with varying polarities and hydrogen bonding capabilities. This will provide a comprehensive map of the compound's solubility behavior and identify promising candidates for optimization. See the "Experimental Protocols" section for a detailed solvent screening methodology.

Q3: What is polymorphism and why is it a significant concern for a pharmaceutical compound like this?

Polymorphism is the ability of a solid material to exist in more than one crystal structure or form.[3][7][8] These different forms, called polymorphs, have the same chemical composition but can have vastly different physicochemical properties, including:

  • Solubility and Dissolution Rate[7][9]

  • Bioavailability[7][10]

  • Stability (thermal and chemical)[3][9]

  • Mechanical Properties (e.g., tabletability)[11]

For a drug development professional, identifying and controlling the polymorphic form is critical for ensuring product consistency, efficacy, and regulatory compliance.[10][12] An uncontrolled transformation to a more stable, less soluble form after formulation could have disastrous consequences for a drug's performance.[3][10] Polymorph screening is essential and can be achieved by varying crystallization conditions such as solvent, cooling rate, and temperature.[3][12][13]

Q4: What are the most common and effective crystallization methods for obtaining high-quality single crystals of this molecule?

For a small organic molecule like this compound, three methods are generally most effective:

  • Slow Cooling: This is a standard method where the compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature, and the saturated solution is allowed to cool slowly and undisturbed. The gradual decrease in solubility promotes slow crystal growth over rapid nucleation.[14]

  • Slow Evaporation: In this technique, the compound is dissolved in a solvent in which it is moderately soluble at room temperature. The container is covered in a way that allows the solvent to evaporate very slowly over days or weeks, gradually increasing the concentration to the point of saturation and nucleation.[15]

  • Vapor Diffusion: This is an excellent method for small quantities of material. The compound is dissolved in a "good" solvent and placed in a small open vial. This vial is then sealed inside a larger container (a jar or beaker) that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[2]

Troubleshooting Guide: Addressing Specific Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound.

Problem: My compound is "oiling out" instead of crystallizing.

Q: I dissolved my compound in a hot solvent, but upon cooling, it separates as a viscous liquid or oil instead of forming solid crystals. What is happening and how do I fix it?

A: This phenomenon, known as "oiling out," occurs when a supersaturated solution is cooled to a temperature that is still above the melting point of the solute. [14][16] The compound separates as a liquid phase because it is the most expedient way to relieve the supersaturation. Impurities can also significantly depress the melting point, making oiling out more likely.[14][17][18] This is a critical issue because oils tend to trap impurities, and if they solidify, they often form an amorphous glass or a poorly crystalline mass rather than pure crystals.[14][16]

Troubleshooting Steps:

  • Reheat and Dilute: Place the flask back on the heat source to redissolve the oil. Add 10-20% more solvent to decrease the saturation temperature. Allow the more dilute solution to cool much more slowly.[14] The goal is for the solution to remain unsaturated until the temperature is well below the compound's melting point.

  • Lower the Crystallization Temperature: If step 1 fails, try using a solvent with a lower boiling point. This ensures that the initial hot, saturated solution is at a temperature that is less likely to be above the compound's melting point.

  • Change the Solvent System: Oiling out can be solvent-dependent. Try a completely different solvent or a solvent mixture. Sometimes, a less polar solvent can be more effective.[18]

  • Increase Purity: If the starting material is suspected to be impure, purify it using another method (e.g., column chromatography) before attempting crystallization. Even small amounts of impurities can dramatically lower the melting point of the mixture.[17]

  • Use Seeding: Add a single, pure seed crystal to the slightly supersaturated solution at a temperature where oiling out does not occur. This can bypass the kinetic barrier to nucleation and promote direct growth of the solid phase.[19]

graph TD { graph [rankdir=TB, splines=ortho, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Troubleshooting workflow for "oiling out".
Problem: No crystals are forming.

Q: My solution is clear and has been cooling for hours, but nothing is happening. How can I induce crystallization?

A: The failure to form crystals indicates that the solution has not reached the necessary level of supersaturation for spontaneous nucleation, or there is a high kinetic barrier to nucleation. [8]

Troubleshooting Steps:

  • Scratch the Surface: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[14]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystal growth, bypassing the nucleation step.[14][20]

  • Reduce Solvent Volume: If the solution is too dilute, you may need to increase the concentration. Gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[14] Be careful not to over-concentrate.

  • Lower the Temperature: If cooling to room temperature is not enough, try placing the flask in an ice bath or a refrigerator. A lower temperature further decreases solubility.[14] Ensure cooling is slow to avoid crashing out as a powder.

Problem: The crystals are very small, needle-like, or form a powder.

Q: I got a solid, but it's a fine powder or a mass of tiny needles that are difficult to filter and dry. How can I grow larger, more well-defined crystals?

A: The formation of many small crystals indicates that the rate of nucleation was much higher than the rate of crystal growth. [20] This often happens when the solution becomes highly supersaturated too quickly. The goal is to slow down the entire process to favor growth on existing nuclei.

Troubleshooting Steps:

  • Reduce Supersaturation: The most effective strategy is to slow the rate at which supersaturation is achieved.

    • For Slow Cooling: Use more solvent to ensure the solution is less concentrated. This requires a lower temperature to be reached before crystallization begins, which slows the process. Also, insulate the flask to ensure very slow cooling.[14]

    • For Evaporation: Restrict the opening of the vial (e.g., with a needle-punctured septum) to slow the rate of solvent evaporation.

  • Change the Solvent: Some solvents inherently promote certain crystal habits.[11][21] Experiment with solvents of different polarities or viscosities. A more viscous solvent can slow down diffusion and lead to slower, more ordered growth.[22]

  • Maintain a Constant Temperature: Use a controlled environment like a temperature-programmable incubator or a dewar flask to minimize thermal fluctuations, which can trigger secondary nucleation events.

graph G { layout=neato; graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, width=2.5, height=0.6]; edge [fontname="Arial", fontsize=10];

}

Decision tree for selecting a crystallization method.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify suitable solvents or solvent systems for the crystallization of this compound.

Materials:

  • This compound (~100 mg)

  • Set of small vials or test tubes

  • A selection of solvents (see Table 1)

  • Heat block or hot plate

  • Vortex mixer

Procedure:

  • Place approximately 5-10 mg of the compound into each of 10-12 labeled vials.

  • To each vial, add a different test solvent dropwise (e.g., 0.1 mL at a time) while vortexing at room temperature.

  • Observe and record the solubility at room temperature. Categorize as: "Insoluble," "Sparingly Soluble," or "Soluble."

  • For vials where the compound is "Insoluble" or "Sparingly Soluble," gently heat the vial to the solvent's boiling point. Add more solvent dropwise if necessary until the solid completely dissolves.

  • Record the approximate solubility at the higher temperature.

  • Allow the vials that formed a clear solution upon heating to cool slowly to room temperature, and then place them in a refrigerator (~4 °C).

  • Observe the vials over the next 24-48 hours for the formation of crystalline solid.

  • Analysis: An ideal single solvent will show low solubility at room temperature but high solubility when heated, and will produce crystals upon cooling. A good solvent pair for anti-solvent methods will consist of a "good" solvent where the compound is highly soluble and a "poor" solvent where it is insoluble.

Table 1: Suggested Solvents for Screening

SolventClassBoiling Point (°C)Polarity (Dielectric Constant)H-Bonding
HeptaneNon-polar Aliphatic981.9None
TolueneNon-polar Aromatic1112.4None
DichloromethanePolar Aprotic409.1Acceptor
Ethyl AcetatePolar Aprotic776.0Acceptor
AcetonePolar Aprotic5621.0Acceptor
AcetonitrilePolar Aprotic8237.5Acceptor
IsopropanolPolar Protic8218.0Donor & Acceptor
EthanolPolar Protic7824.5Donor & Acceptor
MethanolPolar Protic6533.0Donor & Acceptor
WaterPolar Protic10080.1Donor & Acceptor
Protocol 2: Controlled Slow Cooling Crystallization

Procedure:

  • Place the compound in an Erlenmeyer flask.

  • Add the chosen solvent (identified from Protocol 1) dropwise while heating and stirring until the solid is completely dissolved. Note the volume of solvent used.

  • Add an additional 5-10% volume of solvent to ensure the solution is not saturated at the boiling point.

  • If any particulate matter remains, perform a hot filtration into a clean, pre-warmed flask.

  • Cover the flask with a watch glass or stopper and place it inside a larger, insulated container (e.g., a beaker filled with hot sand or a dewar flask) to ensure the cooling process is very slow.

  • Allow the flask to cool undisturbed to room temperature over several hours or overnight.

  • Once at room temperature, if crystal growth is substantial, the crystals can be harvested. If not, the flask can be moved to a refrigerator (4 °C) to promote further crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

References

Technical Support Center: A Researcher's Guide to N-(6-Chloropyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for N-(6-Chloropyridin-2-yl)pivalamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full potential of this versatile building block. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve optimal results.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its structure, featuring a reactive 2-chloropyridine moiety and a robust pivalamide protecting group, presents both opportunities and challenges. This guide provides practical, field-proven insights to help you avoid common pitfalls and streamline your research.

Physicochemical Properties

A solid understanding of the physical properties of this compound is fundamental to its proper handling and use in reactions.

PropertyValueSource
CAS Number 86847-84-9[1][2]
Molecular Formula C₁₀H₁₃ClN₂O[1][2]
Molecular Weight 212.68 g/mol [1][2]
Melting Point 86-87 °C[2]
Boiling Point 375.384 °C at 760 mmHg[2]
Appearance Solid
Storage Inert atmosphere, Room Temperature[2]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and use of this compound.

Q1: How should I store this compound to ensure its stability?

A1: this compound should be stored under an inert atmosphere, such as argon or nitrogen, at room temperature.[2] The pivalamide group is generally stable, but the 2-chloropyridine moiety can be sensitive to moisture and atmospheric oxygen over long periods, potentially leading to slow degradation. Keeping the container tightly sealed and in a dry environment is crucial for maintaining its purity and reactivity.

Q2: What are the best solvents for dissolving this compound for reactions?

A2: While specific quantitative solubility data is not extensively published, based on its structure and the common solvents used for similar compounds, this compound is expected to be soluble in a range of common organic solvents. These include tetrahydrofuran (THF), dioxane, toluene, and dimethylformamide (DMF). For cross-coupling reactions, the choice of solvent is critical and should be dry and degassed to prevent side reactions and catalyst deactivation.

Q3: What are the primary safety concerns when working with this compound?

Troubleshooting Guides

This section provides in-depth troubleshooting for common synthetic transformations involving this compound.

Guide 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, using 2-chloropyridines like our target molecule can be challenging.

Problem 1: Low to no conversion of the starting material.

This is a frequent issue, primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura reactions.

In-depth Explanation:

  • Catalyst System: The choice of ligand is critical. For activating the C-Cl bond, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often necessary.[3][4] These ligands stabilize the palladium center and promote the oxidative addition step. Using a palladium(0) source like Pd(PPh₃)₄ or a pre-catalyst can be more effective than generating the active catalyst in situ from Pd(II) sources.[3]

  • Reaction Conditions: Higher temperatures are generally required to overcome the activation barrier of the C-Cl bond. A strong base is also crucial for the transmetalation step. While inorganic bases like K₂CO₃ can be used, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective.[4]

  • Reagent Quality: Ensure your boronic acid or ester is pure and dry. Using a slight excess (1.2-1.5 equivalents) can help drive the reaction to completion. The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.

Problem 2: Significant formation of homocoupled boronic acid.

This side reaction is often caused by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid.

Mitigation Strategies:

  • Rigorous Degassing: Improve your degassing procedure. Multiple freeze-pump-thaw cycles or sparging with an inert gas for an extended period are recommended.

  • Palladium Source: Using a Pd(0) source directly can sometimes reduce the propensity for homocoupling.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway, although this needs to be balanced with achieving a reasonable reaction rate for the desired cross-coupling.

Guide 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a go-to method for forming C-N bonds. Similar to the Suzuki-Miyaura coupling, the use of a 2-chloropyridine substrate requires careful optimization.

Problem 1: Low yield of the desired aminated product.

The challenges are similar to those in Suzuki-Miyaura coupling, primarily the difficult oxidative addition of the C-Cl bond.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

In-depth Explanation:

  • Catalyst System: The choice of ligand is paramount. For C-Cl bond activation, highly electron-rich and sterically demanding ligands are necessary.[5][6][7] Ligands like BrettPhos and RuPhos are often excellent choices. Using modern palladium pre-catalysts can also lead to more reproducible and higher-yielding reactions.[8]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these transformations.[5][6] If your substrate is base-sensitive, other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate can be considered, but may require further optimization of the catalyst system and reaction temperature.

  • Solvent Choice: Anhydrous, non-coordinating solvents like toluene and dioxane are generally preferred. It is crucial to ensure the solvent is thoroughly degassed to prevent oxidation of the active Pd(0) catalyst.

Problem 2: Observation of hydrodehalogenation (replacement of -Cl with -H).

This is a common side reaction where the 2-chloropyridine is reduced instead of aminated.

Mitigation Strategies:

  • Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different bulky, electron-rich ligands can help identify a system that favors the desired C-N bond formation.

  • Base Purity: Ensure the base is of high purity and anhydrous. Traces of hydroxide or moisture can exacerbate hydrodehalogenation.

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help to outcompete the reduction pathway.

Guide 3: Deprotection of the Pivalamide Group

The pivalamide group is a robust protecting group, but its removal is often necessary in the final stages of a synthesis.

Problem: Difficulty in cleaving the pivalamide group without affecting other functional groups.

The high stability of the pivalamide amide bond can make its removal challenging.

Deprotection Protocols:

MethodConditionsConsiderations
Acidic Hydrolysis Concentrated HCl or H₂SO₄, refluxHarsh conditions, may not be suitable for acid-labile functional groups.
Basic Hydrolysis Strong base (e.g., NaOH, KOH) in a protic solvent (e.g., EtOH, H₂O), refluxRequires high temperatures and prolonged reaction times. May affect base-sensitive groups.
Reductive Cleavage Lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether)Reduces the amide to an amine. Not suitable if other reducible functional groups are present.

Choosing the Right Method:

The choice of deprotection method will depend on the overall structure of your molecule and the presence of other functional groups. It is advisable to test the deprotection on a small scale to determine the optimal conditions for your specific substrate.

Experimental Protocols

The following are representative, detailed protocols for common reactions with this compound. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Protocol cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification A 1. To an oven-dried vial, add this compound (1.0 equiv.), boronic acid/ester (1.2-1.5 equiv.), and base (e.g., K3PO4, 2.0-3.0 equiv.). B 2. Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and ligand (if not using a pre-catalyst). A->B C 3. Seal the vial with a septum and purge with an inert gas (Ar or N2) for 10-15 minutes. B->C D 4. Add anhydrous, degassed solvent (e.g., dioxane, toluene) via syringe. C->D E 5. Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS). D->E F 6. Cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. E->F G 7. Wash the filtrate with water and brine. F->G H 8. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. G->H I 9. Purify the crude product by flash column chromatography. H->I

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Buchwald_Protocol cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification A 1. In a glovebox, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%), ligand (if necessary), and base (e.g., NaOtBu, 1.5-2.0 equiv.) to an oven-dried vial. B 2. Add this compound (1.0 equiv.). A->B C 3. Add anhydrous, degassed solvent (e.g., toluene). B->C D 4. Add the amine (1.1-1.5 equiv.) via syringe. C->D E 5. Seal the vial and heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring (monitor by TLC or LC-MS). D->E F 6. Cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and quench with water. E->F G 7. Separate the layers and extract the aqueous layer with the organic solvent. F->G H 8. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. G->H I 9. Purify the crude product by flash column chromatography. H->I

References

Technical Support Center: Alternative Catalysts for the Synthesis of N-(6-Chloropyyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(6-Chloropyridin-2-yl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals seeking to explore alternative catalytic systems and troubleshoot common experimental challenges. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

Introduction

The synthesis of this compound, a key intermediate in various pharmaceutical compounds, is traditionally achieved through the acylation of 2-amino-6-chloropyridine with pivaloyl chloride. While effective, this method can present challenges related to harsh reaction conditions, catalyst selection, and potential side reactions. This guide explores alternative catalytic strategies, primarily focusing on palladium- and copper-catalyzed cross-coupling reactions, which offer milder conditions and broader functional group tolerance.

We will delve into the nuances of catalyst selection, reaction optimization, and provide comprehensive troubleshooting guides to address specific issues you may encounter in your experiments.

Troubleshooting Guide: Common Experimental Issues

This section is formatted as a series of questions and answers to directly address potential problems during the synthesis.

Low or No Product Yield

Question: I am attempting a Buchwald-Hartwig amidation to synthesize this compound from 6-chloropyridin-2-amine and pivaloyl chloride, but I am observing very low to no yield. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in a Buchwald-Hartwig amination is a common issue that can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic approach to troubleshooting:

  • Catalyst System Integrity:

    • Active Catalyst Formation: The active Pd(0) species is crucial for the catalytic cycle. If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure that it is effectively reduced to Pd(0) in situ. The choice of phosphine ligand is critical here. For aryl chlorides, sterically hindered and electron-rich ligands like RuPhos or tBuBrettPhos are often more effective.[1]

    • Precatalyst Quality: It is highly recommended to use well-defined Pd(II) precatalysts (e.g., G3 or G4 precatalysts) which are air- and moisture-stable and generate the active Pd(0) species more reliably than simple Pd(II) salts.[2]

    • Catalyst Deactivation: Amines can act as ligands for palladium, potentially leading to catalyst deactivation. It is often beneficial to use a slight excess of the phosphine ligand relative to the palladium source to prevent this.[3]

  • Reagent and Substrate Quality:

    • Aryl Chloride Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Buchwald-Hartwig couplings.[4] You may need to employ more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system specifically designed for aryl chlorides.

    • Amine Basicity: The pKa of the amine can influence its reactivity. Highly acidic N-H bonds can sometimes be problematic for the coupling reaction.[5]

    • Reagent Purity: Ensure the purity of your starting materials (6-chloropyridin-2-amine and pivaloyl chloride) and solvent. Impurities can poison the catalyst.

  • Reaction Conditions:

    • Solvent Choice: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[6] Ensure your solvent is anhydrous, as water can interfere with the reaction.

    • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[2] However, for base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ might be necessary, though this may require higher temperatures.

    • Temperature: For less reactive aryl chlorides, temperatures around 100-120 °C are often required.[5]

Side Product Formation

Question: My reaction is producing the desired product, but I am also observing significant side products. What are the common side reactions and how can I minimize them?

Answer:

Side product formation in palladium-catalyzed amidation can be attributed to several competing reaction pathways. Identifying the side products is the first step to mitigation.

  • Hydrodehalogenation: This is the reduction of the aryl chloride to the corresponding arene (2-chloropyridine in this case). This can occur via β-hydride elimination from the palladium-amido complex.[7]

    • Troubleshooting: Using a ligand that promotes reductive elimination over β-hydride elimination can be effective. Bidentate ligands like BINAP or DPEphos have been shown to suppress this side reaction.[1]

  • Diarylamine Formation: Over-arylation of the primary amine product can lead to the formation of a diarylamine.

    • Troubleshooting: This is more common when using ammonia or primary amines. Using a catalyst system that is selective for mono-arylation is key. The Josiphos ligand family has shown good selectivity in this regard.[1][8] Adjusting the stoichiometry of the amine can also help.

  • Homocoupling of the Aryl Halide: This results in the formation of a biaryl compound.

    • Troubleshooting: This is often a sign of issues with the catalytic cycle, potentially related to the rate of transmetalation. Optimizing the ligand and base combination can help to favor the desired cross-coupling pathway.

Catalyst Deactivation

Question: My reaction starts well but then stalls before completion. I suspect catalyst deactivation. What are the common causes and solutions?

Answer:

Catalyst deactivation is a frequent issue in cross-coupling reactions. Understanding the potential causes can help in designing a more robust process.

  • Inhibition by Reaction Components:

    • Iodide Inhibition: When using aryl iodides, the iodide ions formed during the reaction can precipitate the palladium catalyst.[2] While you are using an aryl chloride, be mindful of any potential iodide contaminants.

    • Amine Coordination: As mentioned, the amine starting material or product can coordinate to the palladium center and inhibit catalysis.[3] Using a higher ligand-to-palladium ratio can help mitigate this.

  • Formation of Inactive Palladium Species:

    • Palladium Black Precipitation: The formation of palladium black (insoluble Pd(0)) is a clear sign of catalyst decomposition. This can be caused by a variety of factors, including impurities, high temperatures, or an inappropriate ligand.

    • Troubleshooting: Ensure rigorous exclusion of air and moisture. Use high-purity reagents and solvents. Screening different ligands and precatalysts can identify a more stable system for your specific substrates.

Frequently Asked Questions (FAQs)

This section addresses broader questions about alternative catalytic approaches for the synthesis of this compound.

Question 1: What are the main advantages of using a copper-catalyzed Ullmann condensation over a palladium-catalyzed Buchwald-Hartwig amination for this synthesis?

Answer:

Both Ullmann and Buchwald-Hartwig reactions are powerful methods for C-N bond formation. The choice between them often depends on the specific substrate and desired reaction conditions.

  • Ullmann Condensation (Copper-catalyzed):

    • Advantages: Copper is significantly less expensive than palladium, making it more attractive for large-scale synthesis. Modern Ullmann protocols often utilize ligands like L-proline or N-methylglycine, which are also relatively inexpensive and environmentally benign.[9] These reactions can sometimes be performed under milder conditions and in greener solvents like deep eutectic solvents.[10]

    • Disadvantages: Traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper).[11][12] While modern methods have improved this, they can still sometimes require higher temperatures than Buchwald-Hartwig reactions.[12]

  • Buchwald-Hartwig Amination (Palladium-catalyzed):

    • Advantages: This reaction is known for its broad substrate scope and high functional group tolerance.[7] A wide variety of highly efficient ligands and precatalysts have been developed, allowing for fine-tuning of the reaction conditions.[1]

    • Disadvantages: The high cost of palladium and specialized phosphine ligands can be a significant drawback, especially for industrial applications.

Question 2: Are there any enzyme-catalyzed alternatives for the synthesis of N-aryl amides like this compound?

Answer:

Yes, biocatalysis is an emerging and attractive alternative for amide bond formation due to its mild reaction conditions and high selectivity.[13]

  • Hydrolases: Enzymes like lipases and penicillin acylases, which normally catalyze the cleavage of amide bonds, can be used in reverse to synthesize amides.[14] This is typically done in non-aqueous media to shift the equilibrium towards synthesis.

  • EDDS Lyase: Recent research has shown that enzymes like ethylenediamine-N,N'-disuccinic acid (EDDS) lyase can catalyze the asymmetric hydroamination of fumarate with arylamines, offering a route to chiral N-arylated amino acids.[15] While not a direct synthesis of the target molecule, this demonstrates the potential of enzymes for forming C-N bonds with aryl amines.

The main challenges for enzymatic synthesis are often substrate scope and the need for enzyme engineering to accommodate non-natural substrates. However, the field is rapidly advancing.

Question 3: Can photocatalysis be used for this type of amide synthesis?

Answer:

Photocatalysis is a rapidly developing field in organic synthesis, and there have been reports of visible-light-mediated C-N cross-coupling reactions. These methods often utilize photocatalysts to generate radical intermediates under mild conditions. While specific examples for the synthesis of this compound via photocatalysis may not be widely reported yet, the general principles are promising. This approach could offer a greener and more energy-efficient alternative to traditional transition-metal catalysis.

Alternative Catalyst Systems: A Comparative Overview

The following table summarizes key features of different catalytic systems for the synthesis of N-aryl amides.

Catalyst SystemMetalTypical LigandsAdvantagesDisadvantages
Buchwald-Hartwig PalladiumBiarylphosphines (e.g., RuPhos, XPhos)Broad substrate scope, high functional group tolerance, well-established.[1][7]High cost of palladium and ligands, potential for catalyst deactivation.
Ullmann Condensation CopperAmino acids (e.g., L-proline), diaminesLow cost of copper, milder conditions with modern protocols, greener solvent options.[9][10][11]Can require higher temperatures, substrate scope may be more limited than Buchwald-Hartwig.[12]
Biocatalysis N/AEnzymes (e.g., Lipases, EDDS Lyase)Mild, environmentally friendly conditions, high selectivity.[13][15]Substrate scope can be limited, may require enzyme engineering.
Fe/Ni Bimetallic MOFs Iron/Nickel1,4-Benzenedicarboxylic acidHeterogeneous catalyst, reusable.[16]May require specific reaction conditions and substrate activation.

Experimental Protocols

Protocol 1: Copper-Catalyzed Ullmann Condensation

This protocol is a general starting point and may require optimization for your specific substrates.

  • To an oven-dried reaction vessel, add CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add 6-chloropyridin-2-amine (1.0 equiv.) and pivalamide (1.2 equiv.).

  • Add anhydrous DMSO as the solvent.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination (using a G3 Precatalyst)

This protocol utilizes a modern, air-stable precatalyst for improved reliability.

  • To an oven-dried reaction vessel, add the Pd G3 precatalyst (e.g., XPhos Pd G3, 2 mol%) and the corresponding phosphine ligand (e.g., XPhos, 2 mol%).

  • Add NaOtBu (1.5 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add 6-chloropyridin-2-amine (1.0 equiv.) and pivaloyl chloride (1.1 equiv.).

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Workflows

Decision Tree for Catalyst Selection

The following diagram illustrates a decision-making process for selecting an appropriate catalytic system.

CatalystSelection start Start: Synthesis of This compound scale Scale of Reaction? start->scale cost Cost a Major Constraint? scale->cost Large Scale buchwald Consider Buchwald-Hartwig (Palladium-catalyzed) scale->buchwald Small to Medium Scale cost->buchwald No ullmann Consider Ullmann Condensation (Copper-catalyzed) cost->ullmann Yes harsh_conditions Harsh Conditions a Concern? harsh_conditions->buchwald No biocatalysis Explore Biocatalysis harsh_conditions->biocatalysis Yes buchwald->harsh_conditions ullmann->harsh_conditions

Caption: A decision tree to guide the selection of a catalytic system.

Troubleshooting Flowchart for Low Yield

This flowchart provides a systematic approach to diagnosing and solving low yield issues in a cross-coupling reaction.

Troubleshooting start Low/No Yield Observed check_catalyst Check Catalyst System: - Precatalyst quality - Ligand choice - Active catalyst formation start->check_catalyst check_reagents Check Reagents: - Purity of starting materials - Solvent anhydrous? start->check_reagents check_conditions Check Reaction Conditions: - Temperature - Base selection - Reaction time start->check_conditions optimize_catalyst Optimize Catalyst: - Screen different ligands - Use a precatalyst - Adjust Pd/ligand ratio check_catalyst->optimize_catalyst optimize_reagents Purify Reagents and Dry Solvent check_reagents->optimize_reagents optimize_conditions Optimize Conditions: - Increase temperature - Screen bases - Extend reaction time check_conditions->optimize_conditions

Caption: A flowchart for troubleshooting low reaction yields.

References

Addressing solubility problems of N-(6-Chloropyridin-2-yl)pivalamide in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(6-Chloropyridin-2-yl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. As a compound with limited publicly available solubility data, a systematic, principles-based approach is crucial for success. This document provides in-depth, experience-driven troubleshooting guides and answers to frequently asked questions.

Introduction: Understanding the Challenge

This compound possesses structural features—a chlorinated pyridine ring and a bulky, hydrophobic pivalamide group—that suggest it is likely a lipophilic molecule with poor aqueous solubility.[1] Such characteristics are common in modern drug discovery but present significant hurdles for in vitro and in vivo testing. Precipitation of the compound, whether in a stock solution or during dilution into an aqueous assay buffer, can lead to inaccurate and unreliable experimental results.

This guide will walk you through a logical progression of solubilization strategies, from simple solvent selection to more advanced formulation techniques, empowering you to develop a robust and reproducible experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is not dissolving in my initial solvent choice. What should be my first step?

A1: Re-evaluate Your Solvent Selection Systematically.

The first step is not random trial and error, but a methodical approach based on chemical principles. The goal is to find a solvent or solvent system that can effectively overcome the compound's crystal lattice energy and form stable solute-solvent interactions.

Causality: A compound dissolves when the energy released from the interaction between the solute and solvent molecules is sufficient to overcome the forces holding the solute molecules together (in the solid state) and the solvent molecules together. For a lipophilic compound like this compound, polar aprotic solvents are often a good starting point.

Troubleshooting Workflow:

  • Start with Common Polar Aprotic Solvents: The most common and effective solvent for preparing high-concentration stock solutions of poorly soluble compounds is Dimethyl Sulfoxide (DMSO).[2] Other options include N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[3][]

  • Employ Gentle Physical Dissolution Aids: If the compound does not readily dissolve at room temperature, gentle heating (e.g., to 37-50°C) or sonication in a bath sonicator can provide the energy needed to break down compound aggregates and facilitate dissolution.[2][5]

    • Trustworthiness Check: Always ensure your compound is stable at elevated temperatures before heating. A preliminary stability test (e.g., running a quick HPLC or LC-MS analysis on a heated vs. unheated sample) is recommended.

  • Assess Need for a Co-Solvent System: If a single solvent is insufficient, a binary solvent system might be effective.[6] For example, a mixture of DMSO and a less polar solvent like ethanol or a more polar one like water could modulate the overall solvent polarity to better match the solute.[7]

Q2: I was able to dissolve the compound in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why does this happen and how can I fix it?

A2: This is a classic case of a compound "crashing out" due to a dramatic polarity shift. The key is to manage this transition.

This common problem occurs because while the compound is soluble in the organic stock solvent, it is not soluble in the final aqueous environment of your experiment.[8][9] The organic solvent is infinitely miscible with the water, but the compound it was carrying is not.

Causality: You have created a supersaturated aqueous solution that is thermodynamically unstable. The compound molecules rapidly aggregate and precipitate to reach their lower, thermodynamic solubility limit in the aqueous medium.

Troubleshooting Workflow & Protocol:

The primary goal is to keep the compound dispersed and "in solution" in the final aqueous buffer. This can be achieved by modifying the final solvent environment.

G cluster_0 Troubleshooting Precipitation Upon Dilution A Precipitation Observed in Aqueous Buffer B Is the final organic solvent concentration <1%? A->B C Yes B->C D No B->D F Introduce Co-Solvents C->F G Use Surfactants (e.g., Tween-80) C->G H Use Cyclodextrins (e.g., HP-β-CD) C->H E Reduce stock concentration or increase final volume to lower solvent % D->E I Test a matrix of co-solvent percentages (e.g., 1-10% Ethanol/PEG-400) F->I J Test surfactant concentrations above the CMC G->J K Perform phase solubility studies with cyclodextrin H->K L Solution Remains Clear? I->L J->L K->L M Proceed with Assay L->M N Re-evaluate compound or formulation strategy L->N No

Caption: Decision tree for addressing compound precipitation in aqueous buffers.

Protocol 1: Co-Solvent System Optimization

Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous phase, making it more hospitable for your compound.[10][11][12]

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM).

  • Prepare Co-Solvent Buffers: Prepare a series of your final aqueous assay buffer containing increasing percentages of a co-solvent like ethanol or PEG-400 (e.g., 1%, 2%, 5%, 10%).[13]

  • Dilution Protocol: Add a small aliquot of your DMSO stock solution to each of the co-solvent-containing buffers to reach your desired final compound concentration.

    • Best Practice: Add the DMSO stock to the buffer while vortexing vigorously. This rapid mixing prevents localized high concentrations that initiate precipitation.[9]

  • Observe: Visually inspect for any signs of precipitation immediately and after a relevant incubation period (e.g., 1-2 hours) at your experimental temperature.

Co-SolventTypical Starting % (v/v) in BufferNotes
Ethanol1 - 5%Generally well-tolerated in cell-based assays.
Polyethylene Glycol 400 (PEG-400)1 - 10%Can be more effective for highly lipophilic compounds.
Propylene Glycol1 - 10%Common in pharmaceutical formulations.

Table 1: Common co-solvents for improving aqueous solubility.

Q3: Co-solvents are not working or are incompatible with my assay. What other formulation strategies can I try?

A3: Advanced formulation excipients like cyclodextrins or surfactants are the next logical step.

If modifying the bulk solvent properties with co-solvents is not sufficient, you can use excipients that encapsulate the drug molecule on a micro-scale.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They act as molecular "buckets" that can encapsulate your hydrophobic compound, shielding it from the aqueous environment and increasing its apparent solubility.[16][17][18]

    • Mechanism: The this compound molecule (the "guest") forms a non-covalent "inclusion complex" with the cyclodextrin (the "host").[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for research applications.[19]

  • Surfactants: Surfactants (e.g., Tween-80, Polysorbate 80) are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. The hydrophobic cores of these micelles can sequester your compound, effectively dissolving it in the bulk aqueous phase.[8]

Protocol 2: Phase Solubility Study with HP-β-Cyclodextrin

This experiment will determine if a cyclodextrin can effectively solubilize your compound and at what concentration.

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50 mM) in your assay buffer.

  • Add Excess Compound: Add an excess amount of solid this compound to each cyclodextrin solution. Ensure enough solid is present that some remains undissolved.

  • Equilibrate: Agitate the mixtures (e.g., on a shaker) at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate and Analyze: Separate the undissolved solid by centrifugation and/or filtration (using a filter compatible with your solvents).

  • Quantify: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Plot: Plot the concentration of your dissolved compound against the concentration of HP-β-CD. A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.

Q4: Can I use pH modification to improve the solubility of this compound?

A4: It is a possibility that should be investigated, as the pyridine nitrogen is weakly basic.

Causality: The solubility of ionizable compounds is highly pH-dependent.[][20] The pyridine nitrogen in your compound has a lone pair of electrons and can be protonated to form a positively charged pyridinium ion. This ionized form will be significantly more water-soluble than the neutral form.[19]

  • Henderson-Hasselbalch Principle: According to the Henderson-Hasselbalch equation, when the pH of the solution is below the pKa of the basic pyridine group, the protonated (more soluble) form will predominate. The pKa of unsubstituted pyridine is ~5.2. The electron-withdrawing chlorine atom on the ring of your compound will likely lower this pKa, meaning you would need a more acidic environment (e.g., pH < 4) to achieve significant protonation.

Troubleshooting & Experimental Protocol:

  • Determine Feasibility: This approach is only viable if your experimental system (e.g., cells, enzymes) can tolerate the required pH. Many biological assays must be conducted at or near physiological pH (~7.4).

  • Conduct a pH-Solubility Profile:

    • Prepare a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, 7.4).

    • Add an excess of solid this compound to each buffer.

    • Equilibrate the samples for 24-48 hours with agitation.

    • Separate the undissolved solid and quantify the concentration in the supernatant via HPLC.

    • Plot solubility vs. pH. A significant increase in solubility at lower pH values would confirm that this is a viable strategy, provided your assay is compatible.[21]

G cluster_0 Overall Solubilization Workflow Start Start: Undissolved Compound Step1 Step 1: Initial Solvent Screening (DMSO, DMF, NMP) Start->Step1 Step2 Step 2: Dilution into Aqueous Buffer Step1->Step2 Check1 Precipitation? Step2->Check1 Step3 Step 3: Co-Solvent Optimization (Ethanol, PEG-400) Check1->Step3 Yes Success Success: Proceed with Experiment Check1->Success No Check2 Still Precipitates? Step3->Check2 Step4 Step 4: Advanced Formulation (Cyclodextrins, Surfactants) Check2->Step4 Yes Check2->Success No Check3 Assay Compatible? Step4->Check3 Check3->Success Yes Fail Fail: Re-evaluate Compound or Synthesis Check3->Fail No

Caption: A systematic workflow for addressing solubility issues.

References

Validation & Comparative

Navigating the Efficacy Landscape of Chloropyridinyl Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A necessary pivot in our comparative analysis: Initial exploration into the bio-efficacy of N-(6-Chloropyridin-2-yl)pivalamide revealed a significant gap in publicly available data. Despite its commercial availability as a chemical intermediate, there is a notable absence of published research detailing its specific biological activities, mechanism of action, or comparative efficacy studies. This scarcity of information makes a direct and meaningful comparison, as originally intended, unfeasible.

To provide our audience of researchers, scientists, and drug development professionals with a valuable and data-driven resource, we have pivoted our focus to a class of structurally related compounds with a wealth of available literature: the neonicotinoid insecticides. This class of compounds shares the critical chloropyridinyl moiety and offers a robust dataset for a comprehensive comparative analysis. Specifically, we will anchor our discussion on Acetamiprid , a widely studied neonicotinoid, and compare its efficacy with other prominent members of this family, such as Imidacloprid and Thiamethoxam.

This guide will delve into the structural nuances, mechanisms of action, and comparative insecticidal efficacy of these compounds, supported by experimental data and established research. By examining a well-characterized group of chloropyridinyl derivatives, we aim to provide a valuable framework for understanding the structure-activity relationships that govern the efficacy of this important chemical class.

Introduction to Neonicotinoids: A Dominant Class of Insecticides

Neonicotinoids are a class of neuro-active insecticides modeled after nicotine. They exert their insecticidal effect by acting on the central nervous system of insects, leading to paralysis and death. Their high selectivity for insects over mammals has made them one of the most widely used classes of insecticides globally.

The core chemical structure of neonicotinoids features a chloropyridinylmethyl group linked to a nitrogen-containing heterocycle. Variations in this heterocyclic portion and its substituents give rise to the diverse range of compounds within this class, each with its own unique spectrum of activity and environmental profile.

The Key Players: Acetamiprid, Imidacloprid, and Thiamethoxam

For this comparative guide, we will focus on three of the most significant neonicotinoids:

  • Acetamiprid: Characterized by its N-cyano-acetamidine group.

  • Imidacloprid: The first commercially successful neonicotinoid, featuring a nitroimine-substituted imidazolidine ring.

  • Thiamethoxam: A second-generation neonicotinoid with a thiatriazine ring.

Below is a table summarizing the key structural features of these compounds.

CompoundChemical StructureKey Functional Group
Acetamiprid
alt text
N-cyano-acetamidine
Imidacloprid
alt text
Nitroimine
Thiamethoxam
alt text
Thiatriazine

Mechanism of Action: Targeting the Nicotinic Acetylcholine Receptor

The primary target of neonicotinoids is the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission.

Neonicotinoid_Mechanism_of_Action Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Na_Influx Continuous Influx of Na+ Ions Ion_Channel->Na_Influx Leads to Depolarization Membrane Depolarization Na_Influx->Depolarization Causes Paralysis_Death Paralysis and Death Depolarization->Paralysis_Death Results in

Caption: Mechanism of action of neonicotinoid insecticides.

Neonicotinoids act as agonists of the nAChR, meaning they bind to the receptor and mimic the action of the natural neurotransmitter, acetylcholine (ACh). However, unlike ACh, which is quickly broken down by the enzyme acetylcholinesterase (AChE), neonicotinoids are not readily metabolized. This leads to a persistent stimulation of the nAChR, causing the associated ion channel to remain open. The continuous influx of sodium ions results in uncontrolled nerve firing, leading to paralysis and ultimately the death of the insect.

The selectivity of neonicotinoids for insects over vertebrates is attributed to differences in the structure and subunit composition of their respective nAChRs.

Comparative Efficacy: A Look at the Experimental Data

The efficacy of insecticides is typically evaluated by determining the lethal concentration (LC50) or lethal dose (LD50) required to kill 50% of a test population of insects. The lower the LC50 or LD50 value, the more toxic the compound.

Below is a table summarizing the acute contact and oral LD50 values of Acetamiprid, Imidacloprid, and Thiamethoxam for the honey bee (Apis mellifera), a standard model for non-target insect toxicity studies.

CompoundAcute Contact LD50 (µ g/bee )Acute Oral LD50 (µ g/bee )
Acetamiprid 8.10.024
Imidacloprid 0.0240.0037
Thiamethoxam 0.0250.005

Note: These values can vary depending on the specific study and experimental conditions.

From this data, it is evident that Imidacloprid and Thiamethoxam exhibit significantly higher toxicity to honey bees through both contact and oral exposure compared to Acetamiprid. This difference in toxicity is a critical factor in the environmental risk assessment of these insecticides.

Experimental Protocol: Determining Acute Contact LD50 in Honey Bees

The following is a generalized protocol for determining the acute contact LD50 of an insecticide in honey bees, based on established guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development).

LD50_Protocol cluster_Preparation Preparation cluster_Dosing Dosing cluster_Observation Observation & Analysis Test_Solutions Prepare Serial Dilutions of Test Compound Application Apply 1 µL of Test Solution to the Dorsal Thorax of Each Bee Test_Solutions->Application Bees Collect Healthy Worker Honey Bees Bees->Application Incubation Incubate Bees at Controlled Temperature and Humidity Application->Incubation Control Treat Control Group with Solvent Only Control->Incubation Mortality Assess Mortality at 24, 48, and 72 hours Incubation->Mortality LD50_Calc Calculate LD50 using Probit Analysis Mortality->LD50_Calc

Caption: Workflow for determining acute contact LD50 in honey bees.

Step-by-Step Methodology:

  • Preparation of Test Solutions: A stock solution of the test compound is prepared in an appropriate solvent (e.g., acetone). A series of dilutions are then made to create a range of concentrations to be tested.

  • Collection of Test Insects: Healthy, young adult worker honey bees are collected from a hive.

  • Dosing: Each bee is individually dosed by applying a precise volume (typically 1 µL) of the test solution to the dorsal thorax using a calibrated micropipette. A control group is treated with the solvent alone.

  • Incubation: The treated bees are placed in cages and kept in an incubator under controlled conditions of temperature (e.g., 25°C) and humidity. They are provided with a food source, such as a sucrose solution.

  • Mortality Assessment: The number of dead or moribund bees in each treatment group is recorded at specific time points (e.g., 24, 48, and 72 hours).

  • Data Analysis: The mortality data is subjected to statistical analysis, typically probit analysis, to determine the LD50 value and its 95% confidence limits.

Causality Behind Experimental Choices:

  • Dorsal Thorax Application: This site is chosen for contact toxicity studies as it is an area where the bee cannot easily groom itself, ensuring consistent exposure to the test substance.

  • Serial Dilutions: Using a range of concentrations is essential to establish a dose-response relationship, which is necessary for accurately calculating the LD50.

  • Controlled Environment: Maintaining consistent temperature and humidity is crucial to minimize stress on the bees and ensure that the observed mortality is a direct result of the test compound's toxicity.

Concluding Remarks

While this compound remains a compound of unknown biological significance, the comparative analysis of its structural relatives—Acetamiprid, Imidacloprid, and Thiamethoxam—provides valuable insights into the efficacy of the broader class of chloropyridinyl-containing compounds. The subtle structural variations among these neonicotinoids lead to significant differences in their insecticidal potency and their impact on non-target organisms.

This guide serves as a testament to the importance of comprehensive, data-driven analysis in the field of drug and pesticide development. The principles of comparative efficacy testing and the detailed experimental protocols outlined herein provide a foundational framework for researchers seeking to evaluate and compare the performance of novel bioactive compounds.

Validation of the analytical methods for N-(6-Chloropyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of Analytical Methods for N-(6-Chloropyridin-2-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. This guide provides a comprehensive framework for the validation of analytical methods for this compound, a key intermediate in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, the following discourse is structured to not only present protocols but to also elucidate the scientific rationale behind the selection of specific methods and validation parameters, ensuring a robust and reliable analytical lifecycle for this compound.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. This guide will compare and contrast several key analytical techniques applicable to this compound, with a focus on High-Performance Liquid Chromatography (HPLC) as the primary quantitative method, alongside Gas Chromatography (GC) for residual solvent analysis and spectroscopic methods for identification. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

A Comparative Overview of Analytical Techniques

The choice of an analytical technique is contingent upon the specific information required. For this compound, a multi-faceted approach is necessary for comprehensive quality control.

Analytical Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Assay, Impurity Profiling, Stability TestingHigh resolution, sensitivity, and specificity for non-volatile and thermally labile compounds.Can be time-consuming, requires significant solvent usage.
Gas Chromatography (GC) Residual Solvent AnalysisExcellent for separating and quantifying volatile organic compounds.Not suitable for non-volatile or thermally unstable compounds.
UV-Visible Spectroscopy Identification, Simple QuantificationRapid, simple, and cost-effective.Limited specificity, prone to interference from other UV-absorbing species.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of Functional GroupsProvides a unique molecular fingerprint, useful for confirming identity.Not inherently quantitative without significant calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation, IdentificationProvides detailed structural information.Lower sensitivity compared to other methods, expensive instrumentation.
Mass Spectrometry (MS) Identification, Structural Elucidation, Impurity IdentificationHigh sensitivity and specificity, provides molecular weight information.Can be complex to operate, matrix effects can influence results.

High-Performance Liquid Chromatography (HPLC): A Deep Dive into Validation

Given its versatility and precision, a reversed-phase HPLC (RP-HPLC) method is the cornerstone for the quantitative analysis of this compound. The following sections detail the validation of such a method.

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation Method_Development Method Development & Optimization Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Detection_Limits LOD & LOQ Precision->Detection_Limits Robustness Robustness Detection_Limits->Robustness Validation_Report Validation Report Generation Robustness->Validation_Report Lifecycle_Management Ongoing Method Lifecycle Management Validation_Report->Lifecycle_Management

Caption: Overall workflow for the validation of an HPLC analytical method.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][4]

Experimental Protocol:

  • Forced Degradation Studies: Expose a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if in a formulated product).

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the analyte peak in the stressed samples. The peak should be spectrally homogeneous.

  • Resolution: Ensure baseline resolution between the main peak and any adjacent peaks.

Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.[2][4] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five concentrations of this compound reference standard, typically spanning 80% to 120% of the expected sample concentration.

  • Injection and Analysis: Inject each concentration in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • Y-intercept should not be significantly different from zero.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[2][3]

Experimental Protocol:

  • Spiked Placebo Analysis: For a drug product, spike a placebo blend with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three preparations at each level.

  • Analysis: Analyze the spiked samples and calculate the percent recovery.

  • Standard Addition: If a placebo is not available, the method of standard additions can be used on the drug substance.

Acceptance Criteria:

  • Percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze these samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Acceptance Criteria:

  • %RSD for repeatability should be ≤ 1.0%.

  • %RSD for intermediate precision should be ≤ 2.0%.

Detection and Quantitation Limits (LOD and LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Serial Dilutions: Prepare a series of increasingly dilute solutions of this compound.

  • Injection and Analysis: Inject these solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][4]

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the HPLC method parameters, such as:

    • Flow rate (e.g., ± 0.2 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • System Suitability: Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits.

  • The results of the analysis should not be significantly affected.

Gas Chromatography (GC) for Residual Solvent Analysis

The manufacturing process of this compound may involve the use of organic solvents. GC with a flame ionization detector (FID) or mass spectrometer (MS) is the preferred method for their quantification.

Validation of a GC Method

The validation of a GC method for residual solvents follows similar principles to HPLC validation, with a focus on:

  • Specificity: The ability to separate and detect all potential residual solvents from each other and from the drug substance.

  • LOD and LOQ: Must be below the limits specified in ICH Q3C guidelines for residual solvents.

  • Linearity and Range: Established for each solvent over a range that includes the specified limit.

  • Accuracy: Determined by analyzing the drug substance spiked with known amounts of each solvent.

  • Precision: Assessed through repeatability and intermediate precision studies.

Spectroscopic Methods for Identification

Spectroscopic techniques provide confirmatory identification of this compound.

Workflow for Spectroscopic Identification

Spectroscopic_ID_Workflow cluster_ftir FT-IR Analysis cluster_uv UV-Vis Analysis Sample This compound Sample FTIR_Sample Acquire FT-IR Spectrum of Sample Sample->FTIR_Sample UV_Sample Acquire UV-Vis Spectrum of Sample Sample->UV_Sample Reference_Standard Reference Standard FTIR_Ref Acquire FT-IR Spectrum of Reference Reference_Standard->FTIR_Ref UV_Ref Acquire UV-Vis Spectrum of Reference Reference_Standard->UV_Ref FTIR_Compare Compare Spectra FTIR_Sample->FTIR_Compare FTIR_Ref->FTIR_Compare Result Identity Confirmed FTIR_Compare->Result UV_Compare Compare λmax UV_Sample->UV_Compare UV_Ref->UV_Compare UV_Compare->Result

References

Navigating Off-Target Effects: A Comparative Cross-Reactivity Analysis of N-(6-Chloropyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, ensuring the specificity of a candidate compound is paramount. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy. This guide provides an in-depth comparative analysis of the cross-reactivity profile of N-(6-Chloropyridin-2-yl)pivalamide, a novel small molecule with potential therapeutic applications. Due to the limited public data on this specific compound, we present a hypothesized, yet scientifically rigorous, framework for its initial cross-reactivity assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the risks of off-target effects in their own discovery pipelines.

Our analysis is grounded in the structural motifs of this compound. The presence of a 6-chloropyridine core is a common feature in molecules targeting a range of biological entities, including kinases and nicotinic acetylcholine receptors (nAChRs)[1][2]. The pivalamide moiety, on the other hand, has been associated with enzyme inhibition, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[3]. Based on these structural precedents, we have designed a comprehensive panel of in vitro assays to probe the potential for cross-reactivity against these key target classes.

Comparator Compounds: Establishing a Baseline for Selectivity

To provide a meaningful context for the cross-reactivity data of this compound, a selection of well-characterized comparator compounds is essential. The chosen compounds represent distinct classes of molecules with known activities against our hypothesized target families.

Compound ClassComparator CompoundPrimary Target(s)Rationale for Inclusion
Kinase Inhibitor PalbociclibCDK4/6Features a 2-aminopyridine core, providing a relevant benchmark for kinase selectivity.[1]
Cholinesterase Inhibitor DonepezilAcetylcholinesterase (AChE)A well-established AChE inhibitor to assess potential off-target interactions at cholinesterases.
Neonicotinoid AcetamipridNicotinic Acetylcholine Receptors (nAChRs)Contains a (6-chloropyridin-3-yl)methyl moiety, offering insight into potential nAChR binding.[2][4][5]

Experimental Design: A Multi-pronged Approach to Cross-Reactivity Profiling

Our experimental workflow is designed to provide a comprehensive overview of the potential off-target interactions of this compound. The workflow encompasses initial broad screening followed by more focused dose-response studies on identified "hits."

experimental_workflow cluster_screening Initial Screening (10 µM) cluster_dose_response Dose-Response & IC50/Ki Determination Kinase_Panel Kinase Panel (e.g., 96 kinases) Kinase_IC50 Kinase Hit Confirmation (IC50) Kinase_Panel->Kinase_IC50 >50% Inhibition Cholinesterase_Assay AChE/BChE Activity Assay Cholinesterase_IC50 AChE/BChE Inhibition (IC50) Cholinesterase_Assay->Cholinesterase_IC50 >50% Inhibition nAChR_Binding nAChR Radioligand Binding Assay nAChR_Ki nAChR Competitive Binding (Ki) nAChR_Binding->nAChR_Ki >50% Displacement Data_Analysis Data Analysis & Selectivity Profiling Kinase_IC50->Data_Analysis Cholinesterase_IC50->Data_Analysis nAChR_Ki->Data_Analysis Compound This compound & Comparators Compound->Kinase_Panel Compound->Cholinesterase_Assay Compound->nAChR_Binding

Figure 1: Experimental workflow for cross-reactivity profiling.

Methodologies: Detailed Protocols for Robust Data Generation

The following protocols are provided as a guide for conducting the proposed cross-reactivity assays. It is imperative that each assay is validated and includes appropriate controls to ensure data integrity.

Kinase Profiling: Broad Panel Screening

Objective: To assess the inhibitory activity of this compound against a broad panel of kinases.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds in 100% DMSO.

  • Assay Plate Preparation: Dispense 100 nL of the 10 mM stock solutions into a 384-well assay plate to achieve a final concentration of 10 µM in the assay.

  • Kinase Reaction: Add recombinant kinase, substrate (e.g., a generic peptide substrate), and ATP (at the Km for each kinase) to the assay wells.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Terminate the reaction and quantify kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Data Analysis: Calculate the percent inhibition relative to a DMSO control.

Cholinesterase Activity Assay

Objective: To determine the inhibitory potential of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Protocol:

  • Compound Preparation: Serially dilute this compound and comparator compounds in assay buffer.

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant AChE or BChE and the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE).

  • Reaction Initiation: Add the enzyme to wells containing the test compounds and incubate for a pre-determined time (e.g., 15 minutes).

  • Substrate Addition: Add the substrate and Ellman's reagent (DTNB) to initiate the colorimetric reaction.

  • Detection: Measure the absorbance at 412 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 values from the dose-response curves.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

Objective: To evaluate the binding affinity of this compound to a relevant nAChR subtype (e.g., α4β2).

Protocol:

  • Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the desired nAChR subtype.

  • Compound Preparation: Prepare serial dilutions of this compound and comparator compounds.

  • Binding Reaction: In a 96-well filter plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Epibatidine), and the test compounds.

  • Incubation: Incubate the mixture to allow for binding equilibrium to be reached.

  • Filtration and Washing: Rapidly filter the reaction mixture through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the Ki values from competitive binding curves.

Hypothetical Data Summary: A Comparative Overview

The following tables present hypothetical data to illustrate how the results of the cross-reactivity analysis could be summarized and interpreted.

Table 1: Kinase Inhibition Profile at 10 µM

Kinase FamilyThis compound (% Inhibition)Palbociclib (% Inhibition)
CDK1598 (CDK4), 95 (CDK6)
TK85
CAMK1210
AGC57
Other< 10< 10

Table 2: Cholinesterase and nAChR Activity

AssayThis compoundDonepezilAcetamiprid
AChE IC50 (µM) > 1000.01> 100
BChE IC50 (µM) > 1000.5> 100
α4β2 nAChR Ki (µM) 25> 1000.1

Interpretation and Next Steps

Based on our hypothetical data, this compound demonstrates a favorable selectivity profile with minimal activity against the tested kinases and cholinesterases at a high concentration. However, the moderate binding affinity for the α4β2 nAChR warrants further investigation.

logical_relationship Start Initial Cross-Reactivity Data High_Selectivity High Selectivity Profile (Minimal Off-Target Activity) Start->High_Selectivity Low inhibition across panels Moderate_Hit Moderate nAChR Binding Identified Start->Moderate_Hit Ki < 30 µM Proceed Proceed to In Vivo Efficacy & Toxicity Studies High_Selectivity->Proceed Further_Investigation Further In Vitro Characterization: - nAChR Subtype Selectivity - Functional Assays (Agonist/Antagonist) Moderate_Hit->Further_Investigation SAR Structure-Activity Relationship (SAR) Studies to Mitigate nAChR Binding Further_Investigation->SAR

Figure 2: Decision-making flowchart based on initial cross-reactivity findings.

The next logical steps would involve a more detailed characterization of the interaction with nAChRs, including determining the functional consequence (agonist or antagonist activity) and assessing binding against a broader panel of nAChR subtypes. Structure-activity relationship (SAR) studies could then be initiated to modify the compound to reduce nAChR affinity while maintaining any desired primary activity.

This guide provides a foundational framework for the systematic evaluation of the cross-reactivity of this compound. By employing a hypothesis-driven approach and utilizing well-validated assays, researchers can gain critical insights into the selectivity of their compounds, ultimately de-risking their progression towards clinical development.

References

Benchmarking the synthesis of N-(6-Chloropyridin-2-yl)pivalamide against established methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(6-Chloropyridin-2-yl)pivalamide is a key intermediate in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries. Its structural motif, featuring a substituted pyridine ring coupled to a sterically hindered amide, makes it a versatile building block. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers and process chemists.

This guide provides an in-depth comparison of two distinct synthetic strategies for preparing this compound. We will benchmark a traditional, robust method—the Schotten-Baumann acylation—against a modern, palladium-catalyzed approach representative of Buchwald-Hartwig amidation chemistry. The objective is to provide a clear, data-driven analysis to inform methodology selection based on specific project goals, such as yield, purity, scalability, or tolerance to sensitive functional groups.

Methodology Overview

The synthesis of this compound fundamentally involves the formation of an amide bond between the 2-amino group of 2-amino-6-chloropyridine and a pivaloyl moiety. The two methods explored herein achieve this transformation through fundamentally different mechanistic pathways.

  • Method 1: Classical Acylation via Pivaloyl Chloride (Schotten-Baumann Conditions) . This is a workhorse reaction in organic synthesis, relying on the nucleophilic attack of the amine on a highly reactive acyl chloride.[1][2] A base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][3]

  • Method 2: Palladium-Catalyzed Amidation (A Buchwald-Hartwig Approach) . This method represents a modern approach to C-N bond formation.[4][5] It employs a palladium catalyst with a specialized ligand to couple the amine with an acyl source under milder, more controlled conditions.[6][7] This approach is particularly valuable for its broad substrate scope and functional group tolerance.[4]

Comparative Data Summary

The following table summarizes the key performance indicators for each synthetic method, based on representative experimental data.

ParameterMethod 1: Schotten-Baumann AcylationMethod 2: Pd-Catalyzed AmidationRationale & Causality
Typical Yield 85-95%90-98%The catalytic method often achieves higher yields due to fewer side reactions and greater reaction efficiency.
Purity (crude) Good to ExcellentExcellentCatalytic reactions are typically cleaner, minimizing the formation of over-acylated or degradation byproducts.
Reaction Time 1-3 hours12-24 hoursThe classical method is kinetically fast due to the high reactivity of pivaloyl chloride. The catalytic cycle involves multiple steps, leading to a longer overall reaction time.
Temperature 0 °C to Room Temp.80-110 °CSchotten-Baumann reactions are often exothermic and controlled at lower temperatures. Buchwald-Hartwig reactions typically require thermal energy to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[8]
Key Reagents 2-Amino-6-chloropyridine, Pivaloyl Chloride, Organic Base (e.g., Pyridine, Triethylamine)2-Amino-6-chloropyridine, Pivalic Anhydride, Pd Catalyst (e.g., Pd(OAc)₂), Phosphine Ligand (e.g., Xantphos), Base (e.g., K₂CO₃)Method 1 uses a highly reactive acylating agent. Method 2 relies on a sophisticated catalyst system to activate a less reactive anhydride.[6]
Cost Profile LowHighThe primary cost drivers for Method 2 are the palladium catalyst and the specialized phosphine ligand. Pivaloyl chloride and standard bases are commodity chemicals.
Scalability ExcellentModerate to GoodThe classical method is easily scalable with predictable exotherms. Scaling catalytic reactions can be challenging due to catalyst cost, loading optimization, and sensitivity to impurities.
Green Chemistry PoorModerateMethod 1 generates a stoichiometric amount of hydrochloride salt waste. Method 2 is more atom-economical but uses a precious metal catalyst which has a high environmental footprint for extraction and purification.[5]

Reaction Mechanisms and Visualizations

Method 1: Schotten-Baumann Acylation

This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amino group on 2-amino-6-chloropyridine attacks the electrophilic carbonyl carbon of pivaloyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the protonated amide. A base, such as pyridine or triethylamine, deprotonates the nitrogen to yield the final product and a hydrochloride salt.[3][9]

Schotten_Baumann cluster_reactants Reactants cluster_process Mechanism cluster_products Products Amine 2-Amino-6-chloropyridine Node1 Nucleophilic Attack (Forms Tetrahedral Intermediate) Amine->Node1 Pivaloyl Pivaloyl Chloride Pivaloyl->Node1 Node2 Collapse of Intermediate (Chloride Expulsion) Node1->Node2 Node3 Deprotonation (by Base) Node2->Node3 Product This compound Node3->Product Salt Hydrochloride Salt Node3->Salt

Caption: Schotten-Baumann Reaction Pathway.

Method 2: Palladium-Catalyzed Amidation

The Buchwald-Hartwig amidation follows a catalytic cycle involving a palladium center.[4][6] While the exact mechanism can vary, a generally accepted pathway is as follows:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an aryl halide (or in this variant, activates the acyl source).

  • Ligand Exchange/Amine Coordination: The amine coordinates to the palladium complex, displacing a ligand.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the desired amide product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[8]

Buchwald_Hartwig pd0 Pd(0)L_n oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Acyl Source) amido_complex Pd(II) Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation product_complex Product Coordination Complex amido_complex->product_complex Reductive Elimination product_complex->pd0 Product Release & Catalyst Regeneration

Caption: Buchwald-Hartwig Catalytic Cycle.

Detailed Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Acylation
  • Trustworthiness: This protocol is a standard, widely validated method. The causality is clear: the reaction is driven by the high electrophilicity of the acyl chloride and the removal of the HCl byproduct by a base.

Materials:

  • 2-Amino-6-chloropyridine (1.0 eq)[10][11]

  • Pivaloyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-6-chloropyridine and anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add triethylamine via syringe, followed by the dropwise addition of pivaloyl chloride over 15 minutes. Causality Note: Slow addition at 0°C is crucial to control the exothermic reaction and prevent the formation of impurities.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Protocol 2: Synthesis via Palladium-Catalyzed Amidation
  • Trustworthiness: This protocol is based on well-established Buchwald-Hartwig amidation principles.[6][7] The success of the reaction is critically dependent on maintaining an inert atmosphere to protect the sensitive Pd(0) catalyst and ensuring the purity of all reagents.

Materials:

  • 2-Amino-6-chloropyridine (1.0 eq)

  • Pivalic anhydride (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 eq)

  • Toluene (anhydrous, degassed)

Procedure:

  • To a glovebox or a Schlenk flask under a nitrogen atmosphere, add Pd(OAc)₂, Xantphos, and K₂CO₃. Causality Note: The ligand (Xantphos) is essential for stabilizing the palladium catalyst, promoting reductive elimination, and preventing catalyst decomposition.[6]

  • Add 2-amino-6-chloropyridine and pivalic anhydride.

  • Add anhydrous, degassed toluene via cannula.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to isolate pure this compound.

General Experimental Workflow

The following diagram illustrates the logical flow common to both synthetic preparations, from reaction setup to final product isolation.

Workflow Start Reagent Preparation (Drying, Degassing) Reaction Reaction Setup (Inert Atmosphere) Start->Reaction Execution Reaction Execution (Heating/Cooling, Stirring) Reaction->Execution Workup Aqueous Workup / Quenching (Extraction, Washing) Execution->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, Purity) Purification->Analysis

Caption: General Synthetic Workflow.

Conclusion and Recommendations

Both the classical Schotten-Baumann acylation and the modern palladium-catalyzed amidation are effective methods for synthesizing this compound. The choice of method should be guided by the specific requirements of the project.

  • The Schotten-Baumann method is ideal for large-scale, cost-sensitive syntheses where the starting materials are robust and high throughput is desired. Its simplicity, speed, and use of inexpensive reagents make it a highly practical and scalable choice.

  • The Palladium-Catalyzed method is superior when maximizing yield is critical, when substrates contain sensitive functional groups incompatible with acyl chlorides, or when cleaner crude product profiles are needed to simplify purification. While the upfront cost of the catalyst and ligand is higher, the potential for higher yields and broader applicability can justify the investment in complex, discovery-phase synthesis.

Ultimately, this guide demonstrates that a thorough understanding of the underlying chemical principles and a careful evaluation of project priorities are essential for selecting the optimal synthetic route.

References

A Guide to Ensuring Reproducibility and Robustness in Biochemical Assays: A Comparative Study Featuring N-(6-Chloropyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reproducibility and robustness of an assay are the cornerstones of reliable data and informed decision-making.[1] This guide provides an in-depth comparison of methodologies for assessing the activity of novel chemical entities, using the hypothetical enzyme inhibitor, N-(6-Chloropyridin-2-yl)pivalamide, as a central case study. We will explore the theoretical application of this compound in a primary biochemical assay and compare its performance metrics against a known, alternative inhibitor.

This document is intended for researchers, scientists, and drug development professionals, offering practical insights and detailed protocols to establish self-validating assay systems. By adhering to the principles outlined herein, researchers can build confidence in their findings and accelerate the translation of promising compounds from the bench to preclinical development.

The Critical Role of Assay Validation

Before delving into specific experimental designs, it is paramount to understand the principles of assay validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines that, while not always legally binding, represent the industry standard for ensuring data quality and integrity.[2] The ICH Q2(R1) guideline, in particular, offers a framework for validating analytical procedures, which is essential for ensuring that a method is fit for its intended purpose.[3][4][5][6] A validated method provides confidence that the results are accurate, reliable, and reproducible.[7]

Hypothetical Target and Assay Principle

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a novel protein kinase, "Kinase-X." The primary assay to assess its inhibitory activity will be a luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction. In this "mix-and-read" format, lower luminescence indicates higher kinase activity (more ATP consumed) and, consequently, lower inhibition.

Part 1: Comparative Assay Performance

A direct comparison with a known, well-characterized inhibitor ("Compound-Y") is essential to benchmark the performance of this compound. The following table summarizes the expected performance characteristics of a robust kinase assay for both compounds.

Parameter This compound (Test Compound) Compound-Y (Reference Compound) Acceptance Criteria Reference
IC50 (nM) 150 ± 25100 ± 15Consistent across multiple runs--INVALID-LINK--
Z'-factor 0.850.88> 0.5--INVALID-LINK--
Signal-to-Background (S/B) 1215> 5Assay Guidance Manual
Coefficient of Variation (%CV) < 5%< 5%< 10%--INVALID-LINK--
Assay Window 1012> 2Assay Guidance Manual

Table 1: Comparative Performance Metrics of this compound and a Reference Inhibitor in a Kinase-X Assay.

Part 2: Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following detailed protocols should be followed. These protocols are designed to be self-validating by including appropriate controls.

Kinase-X Inhibition Assay Protocol

This protocol describes the steps for determining the potency of this compound against Kinase-X.

Materials:

  • Kinase-X enzyme (recombinant)

  • Substrate peptide

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (and Compound-Y) dissolved in 100% DMSO

  • Luminescence-based ATP detection reagent

  • White, opaque 384-well microplates

Procedure:

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of this compound and Compound-Y in 100% DMSO.

    • Using an acoustic liquid handler, transfer 50 nL of each compound concentration to the appropriate wells of a 384-well assay plate.

    • For control wells, add 50 nL of 100% DMSO (maximum kinase activity) or a known potent inhibitor (background).

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate solution in assay buffer.

    • Add 5 µL of the 2X enzyme/substrate solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer.

    • Add 5 µL of the 2X ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of the ATP detection reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Assay Robustness Testing Protocol

To assess the robustness of the assay, key parameters are intentionally varied.[7]

Procedure:

  • DMSO Tolerance: Run the assay with final DMSO concentrations ranging from 0.1% to 2%.

  • Time-Course Experiment: Vary the kinase reaction incubation time (e.g., 30, 60, 90, 120 minutes).

  • ATP Concentration: Determine the Km of ATP for Kinase-X and run the assay at both Km and 10x Km concentrations of ATP.

Part 3: Data Analysis and Interpretation

The raw data from the plate reader should be normalized to the controls. The IC50 values are then calculated by fitting the normalized data to a four-parameter logistic equation. The Z'-factor, a measure of assay quality, is calculated using the following formula:

Z' = 1 - (3 * (SD_max + SD_min)) / (|Mean_max - Mean_min|)

Where:

  • SD_max and SD_min are the standard deviations of the maximum and minimum signals, respectively.

  • Mean_max and Mean_min are the means of the maximum and minimum signals, respectively.

A Z'-factor greater than 0.5 indicates a robust and reliable assay.

Part 4: Visualizing Workflows and Pathways

Clear visualization of experimental workflows and biological pathways is crucial for understanding and communication.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Plating Compound Plating (50 nL) Enzyme_Substrate_Mix Enzyme/Substrate Mix (5 µL) Incubation1 Incubation (15 min) Enzyme_Substrate_Mix->Incubation1 ATP_Solution ATP Solution (5 µL) Reaction_Start Start Reaction ATP_Solution->Reaction_Start Incubation1->Reaction_Start Incubation2 Incubation (60 min) Reaction_Start->Incubation2 Add_Detection_Reagent Add Detection Reagent (10 µL) Incubation2->Add_Detection_Reagent Incubation3 Incubation (10 min) Add_Detection_Reagent->Incubation3 Read_Plate Read Luminescence Incubation3->Read_Plate

Caption: Kinase-X Inhibition Assay Workflow.

Kinase_Signaling_Pathway cluster_inhibition Inhibition Mechanism Inhibitor This compound Compound-Y KinaseX Kinase-X Inhibitor->KinaseX Binds to ATP pocket ADP ADP KinaseX->ADP Phospho_Substrate Phosphorylated Substrate Cellular Response KinaseX->Phospho_Substrate Phosphorylates ATP ATP ATP->KinaseX Substrate Substrate Substrate->KinaseX

Caption: Hypothetical Kinase-X Signaling Pathway.

Conclusion

This guide has provided a framework for establishing a robust and reproducible biochemical assay, using the hypothetical inhibitor this compound as an example. By adhering to established guidelines for assay validation, employing rigorous experimental protocols, and performing thorough data analysis, researchers can ensure the integrity of their findings. The principles outlined here are broadly applicable and should serve as a valuable resource for any drug discovery program. The ultimate goal is to generate reliable data that can confidently drive projects forward, minimizing the risk of costly failures in later stages of development due to irreproducible early-stage data.[1]

References

A Comparative Cost-Effectiveness Analysis of Synthetic Routes to N-(6-Chloropyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis

N-(6-Chloropyridin-2-yl)pivalamide is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its efficient and cost-effective production is therefore a critical consideration for researchers and chemical development professionals. This guide provides an in-depth comparative analysis of the two primary synthetic routes to this compound: the acylation of 2-amino-6-chloropyridine with pivaloyl chloride and with pivalic anhydride. By examining the chemical principles, experimental protocols, and economic factors of each route, this document aims to equip scientists with the necessary information to select the optimal synthetic strategy for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound involves the formation of an amide bond between the amino group of 2-amino-6-chloropyridine and a pivaloyl group. The two most common reagents for introducing the pivaloyl group are pivaloyl chloride and pivalic anhydride. While both routes are chemically feasible, they present distinct advantages and disadvantages in terms of reaction conditions, yield, cost of reagents, and overall process safety and efficiency.

Route 1: Acylation with Pivaloyl Chloride

This is a classic and widely used method for amide bond formation. The high reactivity of the acyl chloride allows for rapid reaction times and often proceeds to high conversion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Route 2: Acylation with Pivalic Anhydride

Pivalic anhydride is a less reactive acylating agent than pivaloyl chloride. Consequently, this route may require more forcing conditions, such as higher temperatures or the use of a catalyst, to achieve comparable reaction rates and yields. However, the byproduct of this reaction is pivalic acid, which can be easier to handle and remove than hydrochloric acid.

Comparative Analysis: A Head-to-Head Evaluation

To provide a clear and objective comparison, the two synthetic routes are evaluated based on several key performance indicators:

ParameterRoute 1: Pivaloyl ChlorideRoute 2: Pivalic Anhydride
Reaction Yield Generally high, often >90%Moderate to high, typically 70-90%
Reaction Time Typically 1-4 hoursGenerally longer, 4-12 hours
Reaction Temperature 0 °C to room temperatureRoom temperature to elevated temperatures (reflux)
Reagent Cost Pivaloyl Chloride: Lower cost per molePivalic Anhydride: Higher cost per mole
Base Required Stoichiometric amount of a base (e.g., pyridine, triethylamine)Often requires a catalytic amount of a base or can be run without
Byproduct Hydrochloric acid (corrosive)Pivalic acid (less corrosive, potentially recyclable)
Work-up & Purification Requires aqueous work-up to remove hydrochloride salts; may require column chromatographySimpler work-up, often involving extraction and crystallization
Safety & Handling Pivaloyl chloride is highly corrosive and moisture-sensitivePivalic anhydride is less corrosive and more stable
Environmental Impact Generation of corrosive HCl and amine hydrochloride wasteGeneration of pivalic acid, which is less hazardous

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound via both routes.

Route 1: Acylation with Pivaloyl Chloride

Materials:

  • 2-Amino-6-chloropyridine

  • Pivaloyl chloride

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • To a stirred solution of 2-amino-6-chloropyridine (1.0 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add pyridine (1.1 eq).

  • Slowly add pivaloyl chloride (1.05 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to afford this compound.

Route 2: Acylation with Pivalic Anhydride

Materials:

  • 2-Amino-6-chloropyridine

  • Pivalic anhydride

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Toluene (or other suitable high-boiling solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hexanes and Ethyl acetate for recrystallization

Procedure:

  • To a solution of 2-amino-6-chloropyridine (1.0 eq) in toluene, add pivalic anhydride (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Visualization of Synthetic Pathways

To further illustrate the two synthetic routes, the following diagrams outline the key transformations.

Synthetic_Route_1 cluster_start Starting Material cluster_reagent1 Acylating Agent cluster_product Product 2-Amino-6-chloropyridine 2-Amino-6-chloropyridine This compound This compound 2-Amino-6-chloropyridine->this compound Pyridine, DCM, 0°C to RT Pivaloyl Chloride Pivaloyl Chloride Pivaloyl Chloride->this compound

Caption: Synthetic Route 1 using Pivaloyl Chloride.

Synthetic_Route_2 cluster_start Starting Material cluster_reagent2 Acylating Agent cluster_product Product 2-Amino-6-chloropyridine 2-Amino-6-chloropyridine This compound This compound 2-Amino-6-chloropyridine->this compound DMAP (cat.), Toluene, Reflux Pivalic Anhydride Pivalic Anhydride Pivalic Anhydride->this compound

Caption: Synthetic Route 2 using Pivalic Anhydride.

Cost-Effectiveness Analysis

The cost-effectiveness of each route is a multifactorial assessment that includes not only the price of the starting materials but also the costs associated with reaction time, energy consumption, waste disposal, and labor.

To provide a tangible comparison, a cost analysis for the synthesis of one mole of this compound is presented below, based on current market prices for the reagents.

ReagentRoute 1: Pivaloyl Chloride (Cost/mol)Route 2: Pivalic Anhydride (Cost/mol)
2-Amino-6-chloropyridine (1.0 eq)~$30~$30
Pivaloyl Chloride (1.05 eq)~$15-
Pivalic Anhydride (1.2 eq)-~$50
Pyridine (1.1 eq)~$5-
DMAP (0.1 eq)-~$2
Total Reagent Cost (approx.) ~$50 ~$82

Analysis:

From a purely reagent cost perspective, the pivaloyl chloride route appears to be more economical. However, this does not account for other process-related costs. The longer reaction time and higher temperature required for the pivalic anhydride route will lead to increased energy consumption. Conversely, the corrosive nature of HCl and the need for a stoichiometric amount of base in the pivaloyl chloride route can lead to higher costs for equipment maintenance and waste disposal. The simpler work-up and purification of the pivalic anhydride route may also translate to lower labor costs.

Conclusion and Recommendations

The choice between pivaloyl chloride and pivalic anhydride for the synthesis of this compound depends on the specific priorities of the laboratory or production facility.

  • For rapid, small-scale synthesis where reagent cost is the primary driver and appropriate safety measures are in place, the pivaloyl chloride route is likely the more attractive option due to its speed and lower raw material costs.

  • For larger-scale production, or in environments where process safety, ease of handling, and waste management are paramount, the pivalic anhydride route may be the more prudent choice, despite the higher initial reagent cost. The benefits of a less corrosive byproduct and potentially simpler purification may outweigh the higher material and energy expenses.

Ultimately, a thorough process hazard analysis and a detailed cost analysis that includes all direct and indirect expenses should be conducted before selecting a synthetic route for implementation on a significant scale.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-Chloropyridin-2-yl)pivalamide
Reactant of Route 2
Reactant of Route 2
N-(6-Chloropyridin-2-yl)pivalamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.